2-Fluoro-5-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-fluoro-4-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQIYXDSKUUZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196424 | |
| Record name | 2-Fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-68-6 | |
| Record name | 1-Fluoro-4-iodo-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-iodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodotoluene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the toluene scaffold, imparts a distinct set of physical and chemical properties that make it a valuable building block in the design of novel molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates the logical relationship between these properties and its applications in research and drug development.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, reactivity, and application in various synthetic and analytical procedures. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FI | [4] |
| Molecular Weight | 236.02 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.788 g/cm³ (Predicted) | |
| Boiling Point | 86-87 °C at 9 mmHg | |
| Refractive Index (n20/D) | 1.578 | |
| Purity (by GC) | >98.0% |
Experimental Protocols
Accurate determination of the physical properties of this compound is crucial for its effective use in research and development. Below are detailed methodologies for key experimental procedures.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small quantity of a liquid like this compound, the capillary method is suitable.
Apparatus:
-
Thiele tube or a similar heating apparatus (e.g., oil bath with a stirrer)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Liquid paraffin or other suitable high-boiling liquid
Procedure:
-
A few drops of this compound are placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube containing liquid paraffin, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a continuous and rapid stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward method for determining the density of a liquid involves using a pycnometer or, for a simpler approach, a graduated cylinder and a balance.
Apparatus:
-
Graduated cylinder (e.g., 10 mL)
-
Analytical balance
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[9][10][11]
-
A known volume of this compound (e.g., 5 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.[12][13]
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (mass of cylinder with liquid minus the mass of the empty cylinder) by the measured volume.
Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that can be used to identify a substance and assess its purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Ethanol or acetone for cleaning
-
Soft tissue paper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a soft tissue moistened with ethanol or acetone and allowed to dry completely.
-
A few drops of this compound are placed on the surface of the lower prism using a clean dropper.[14][15][16]
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
The refractive index is read from the scale. The temperature should be maintained at 20°C using the water bath.[17]
Determination of Purity by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and quantify the components of a volatile mixture, thereby determining the purity of a substance.
Apparatus:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column)
-
Microsyringe for sample injection
-
Data acquisition and processing software
Procedure:
-
The GC instrument is set up with the appropriate column and operating conditions (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate).
-
A small, precise volume of the this compound sample is drawn into a microsyringe.[20]
-
The sample is injected into the hot injection port of the GC, where it is vaporized.
-
The vaporized components are carried by the inert gas through the column, where they are separated based on their boiling points and interactions with the stationary phase.
-
The separated components are detected by the FID as they exit the column, generating a chromatogram.
-
The area of each peak in the chromatogram is integrated. The percent purity is calculated by dividing the area of the main peak (corresponding to this compound) by the total area of all peaks (excluding the solvent peak, if any) and multiplying by 100.[21][22]
Application in Drug Discovery and Development
The unique combination of fluorine and iodine in this compound provides medicinal chemists with a versatile tool for drug design. The strategic incorporation of these halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
-
Role of Fluorine: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug.[1][2][3][23]
-
Role of Iodine: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.[24][25] Furthermore, its utility in cross-coupling reactions is invaluable for the synthesis of complex drug candidates.[26] Radioactive isotopes of iodine also have applications in medical imaging and therapy.[27][28][29][30][31]
The following diagram illustrates the logical workflow from the physical properties of this compound to its application in the drug discovery process.
Caption: Workflow from properties to drug discovery.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. wjec.co.uk [wjec.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. uotechnology.edu.iq [uotechnology.edu.iq]
- 16. scribd.com [scribd.com]
- 17. athabascau.ca [athabascau.ca]
- 18. oshadhi.co.uk [oshadhi.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. uwosh.edu [uwosh.edu]
- 21. Determine Purity of Terpenes, Propylene Glycol, Terpene Alcohols, and Light-Duty Cleaners [chemicalslearning.com]
- 22. m.youtube.com [m.youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 27. youtube.com [youtube.com]
- 28. Iodine (medical use) - Wikipedia [en.wikipedia.org]
- 29. chemicals.co.uk [chemicals.co.uk]
- 30. researchgate.net [researchgate.net]
- 31. coherentmarketinsights.com [coherentmarketinsights.com]
2-Fluoro-5-iodotoluene: A Core Component in Modern Drug Discovery and Material Science
For Immediate Release
A comprehensive technical guide on 2-Fluoro-5-iodotoluene, a key building block in synthetic chemistry, has been compiled for researchers, scientists, and professionals in drug development. This document details the chemical and physical properties, spectroscopic data, and significant applications of this versatile compound, with a focus on its role in the synthesis of complex organic molecules.
Core Chemical Properties
This compound (CAS No. 452-68-6) is a halogenated aromatic compound with the molecular formula C₇H₆FI.[1][2] Its unique substitution pattern, featuring both fluorine and iodine atoms on the toluene ring, makes it a highly valuable intermediate in a variety of chemical transformations. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.03 g/mol | [3] |
| CAS Number | 452-68-6 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 87 °C at 9.0 mmHg | [3] |
| Density | 1.8 g/cm³ | [3] |
| Refractive Index | n20D 1.58 | [3] |
| Purity | ≥ 98% (GC) | [3] |
| Storage | Store at room temperature | [3] |
Spectroscopic Data
The structural characterization of this compound is well-established through various spectroscopic techniques.
-
Mass Spectrometry: The NIST WebBook provides the mass spectrum of this compound, which is a crucial tool for confirming its molecular weight and fragmentation pattern.[2][4]
-
Infrared (IR) Spectroscopy: The IR spectrum, also available from the NIST WebBook, reveals characteristic absorption bands corresponding to the functional groups present in the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming the substitution pattern of the aromatic ring. While specific experimental spectra for this compound were not found, predicted data and spectra for related compounds are available.[5][6]
Synthetic Applications and Experimental Protocols
This compound is a cornerstone in the synthesis of biaryl and other complex organic structures, primarily through palladium-catalyzed cross-coupling reactions. Its utility in constructing carbon-carbon bonds has positioned it as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[3]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This compound serves as an excellent coupling partner in these reactions due to the reactivity of the carbon-iodine bond.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of an aryl halide (such as this compound) with an arylboronic acid is as follows:
-
Reaction Setup: In a pressure tube, combine 1-bromo-3,4-difluorobenzene (as a representative aryl halide, 0.1 g, 0.518 mmol), the desired arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).
-
Solvent Addition: Add a 1:3 (v/v) mixture of water and dioxane to the reaction vessel.
-
Reaction Conditions: Heat the mixture at 105 °C for 8.5 hours.[7]
-
Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up and extracted with an organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified by a suitable method, such as column chromatography, to yield the desired biphenyl derivative.
This protocol is a general representation and may require optimization for specific substrates and scales.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide like this compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of a fluorine atom into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. This compound serves as a valuable precursor for introducing the fluorotoluene moiety into complex molecular scaffolds. This is particularly relevant in the synthesis of kinase inhibitors, where the precise positioning of substituents on an aromatic ring is crucial for achieving high potency and selectivity.[8] For instance, the core structure of this compound can be elaborated through cross-coupling reactions to generate libraries of compounds for screening against various kinase targets.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation.[1][9] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be used in a well-ventilated area, and inhalation of vapors should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound(452-68-6) 1H NMR [m.chemicalbook.com]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-5-iodotoluene
CAS Number: 452-68-6 IUPAC Name: 1-Fluoro-4-iodo-2-methylbenzene
This technical guide provides a comprehensive overview of 2-Fluoro-5-iodotoluene, a key halogenated intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Safety Data
This compound is a colorless to almost colorless clear liquid.[1] Its unique structure, featuring both fluorine and iodine substituents on a toluene ring, imparts specific reactivity that makes it a valuable building block in medicinal chemistry and materials science.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 452-68-6 | [1][3] |
| Molecular Formula | C₇H₆FI | [1][3] |
| Molecular Weight | 236.03 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.8 g/cm³ | [1] |
| Boiling Point | 87 °C at 9.0 mmHg | [1] |
| Refractive Index | n20D 1.58 | [1] |
| InChIKey | DYQIYXDSKUUZRI-UHFFFAOYSA-N | [3] |
Table 2: Safety and Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H227 | Combustible liquid |
Data sourced from PubChem and commercial supplier safety data sheets.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from the corresponding aniline derivative, 4-fluoro-3-methylaniline. This process involves the diazotization of the amine followed by substitution with iodide.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is adapted from established general procedures for the Sandmeyer reaction to produce aryl iodides.[1][4]
Materials:
-
4-fluoro-3-methylaniline (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) (2.8 equiv)
-
Sodium Nitrite (NaNO₂) (1.2 equiv)
-
Sodium Iodide (NaI) (4.0 equiv)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Diazotization: In a round-bottom flask, dissolve 4-fluoro-3-methylaniline (1.0 equiv) in deionized water. Add concentrated sulfuric acid (2.8 equiv) to the stirred solution.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.2 equiv) in deionized water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: To the diazonium salt solution, add diethyl ether.
-
Slowly add a solution of sodium iodide (4.0 equiv) in deionized water dropwise. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Work-up and Purification: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a critical building block for complex organic molecules, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.[2] Its structure is found in precursors to potent and selective kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1][5]
The aryl iodide moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, which forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is fundamental for constructing the core scaffolds of many kinase inhibitors.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, a key step in synthesizing advanced pharmaceutical intermediates.[6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Ethynyl-N-Boc-piperidine) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF followed by triethylamine (2.0 mmol).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Reactant Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 50-70 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the coupled product.
Role in Targeting the BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has become a major therapeutic target.[6]
Inhibitors derived from intermediates like this compound can block the kinase activity of BTK. This inhibition disrupts the downstream signaling cascade, preventing the activation of transcription factors like NF-κB and MAPK, which ultimately leads to reduced tumor cell proliferation and survival.[1]
Spectroscopic Data
Characterization of this compound is typically performed using standard analytical techniques. Reference spectra are available in public and commercial databases.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available for structural confirmation on platforms like ChemicalBook.
-
Mass Spectrometry (MS): Electron ionization mass spectra can be found in the NIST WebBook, providing data on the compound's fragmentation pattern and molecular weight.[8]
Conclusion
This compound (CAS 452-68-6) is a versatile and valuable chemical intermediate. Its dual halogenation provides distinct reactive sites that are strategically employed in modern organic synthesis. Its primary application lies in the construction of complex molecules for the pharmaceutical industry, particularly as a key precursor for potent kinase inhibitors that target well-defined signaling pathways. The synthetic routes and reaction protocols detailed in this guide underscore its importance for researchers and drug development professionals aiming to create novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK | MDPI [mdpi.com]
- 8. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-5-iodotoluene, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents the relevant chemical and physical data in a structured format for ease of reference.
Introduction
This compound, with the CAS number 452-68-6, is a substituted aromatic hydrocarbon containing both fluorine and iodine atoms.[3] Its molecular formula is C₇H₆FI, and it has a molecular weight of 236.02 g/mol .[4] The unique electronic properties conferred by the fluoro and iodo substituents make it a valuable building block in organic synthesis. Specifically, the iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in forming new carbon-carbon bonds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules in drug discovery.[1] Consequently, this compound is a crucial intermediate in the synthesis of complex organic molecules for pharmaceutical and material science applications.[1][2]
Synthetic Pathway
The most common and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from 4-Fluoro-2-methylaniline. This process involves two key steps:
-
Diazotization: The primary aromatic amine, 4-Fluoro-2-methylaniline, is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.
-
Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to replace the diazonium group with an iodine atom.
The overall reaction scheme is depicted below:
References
Spectroscopic Profile of 2-Fluoro-5-iodotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-iodotoluene (CAS No. 452-68-6), a key intermediate in pharmaceutical and agrochemical synthesis. The document details available experimental data for Mass Spectrometry (MS) and Infrared (IR) spectroscopy, and presents representative Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols and a visual workflow for spectral data acquisition are also included to assist researchers in their analytical work.
Mass Spectrometry (MS)
Mass spectrometry of this compound was conducted using electron ionization (EI), a hard ionization technique that provides detailed structural information through fragmentation.
Table 1: Mass Spectrometry Data for this compound
| Property | Value |
| Ionization Method | Electron Ionization (EI) |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.02 g/mol |
| Major Ions (m/z) | Relative Intensity |
| 236 | Molecular Ion [M]⁺ (Top Peak)[1] |
| 109 | [M - I]⁺ (2nd Highest Peak)[1] |
| 83 | (3rd Highest Peak)[1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A sample of this compound is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples. Within the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound was obtained using Fourier Transform Infrared (FTIR) spectroscopy. The data provides insights into the functional groups and bonding within the molecule.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Property | Value |
| Instrument | Bruker Tensor 27 FT-IR[1] |
| Technique | Neat[1] |
| Characteristic Absorption Bands (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1585 | Aromatic C-C Stretch (in-ring) |
| 1500-1400 | Aromatic C-C Stretch (in-ring) |
| 1250-1150 | C-F Stretch |
| 900-675 | Aromatic C-H Out-of-Plane Bend |
| ~500 | C-I Stretch |
Note: The listed absorption bands are representative for this class of compound and are consistent with the known structure of this compound.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
For a neat analysis, a small drop of liquid this compound is placed directly onto the surface of an attenuated total reflectance (ATR) crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal, and the resulting spectrum of absorbed frequencies is recorded by the detector. This provides a rapid and efficient way to obtain the infrared spectrum of a liquid sample without the need for solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Table 3: Representative ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | dd | 1H | H-6 |
| ~7.3 | ddd | 1H | H-4 |
| ~6.9 | t | 1H | H-3 |
| ~2.2 | s | 3H | -CH₃ |
Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets. The chemical shifts and multiplicities are estimations and would be subject to specific solvent effects and spectrometer frequency. Coupling constants (J) would provide further structural information.
¹³C NMR Spectroscopy
Table 4: Representative ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-2 |
| ~140 (d) | C-4 |
| ~138 (d) | C-6 |
| ~125 (d) | C-1 |
| ~115 (d, ²JCF ≈ 20 Hz) | C-3 |
| ~92 | C-5 |
| ~14 | -CH₃ |
Note: The chemical shifts are estimations. The carbon attached to fluorine (C-2) would appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine atom would also exhibit smaller C-F couplings.
Experimental Protocol: NMR Spectroscopy
A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. The tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom. The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure stability. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Technical Guide: Safe Handling and Management of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Fluoro-5-iodotoluene (CAS No. 452-68-6), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.03 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 87 °C @ 9.0 mmHg | |
| Density | 1.8 g/cm³ | [3] |
| Refractive Index | n20D 1.58 | [3] |
| Purity | ≥ 98% (GC) | [3] |
| CAS Number | 452-68-6 | [3][1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is essential for risk assessment and the implementation of appropriate safety measures.
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Source: GHS Classification provided by companies to the ECHA C&L Inventory.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and vapors.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) | Prevents skin contact.[1][5] It is crucial to inspect gloves before use and to select them based on breakthrough time and permeation rate for the specific chemicals being handled. |
| Skin and Body Protection | Laboratory coat, closed-toe shoes | Provides a barrier against accidental spills.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | Minimizes inhalation of vapors.[1][6] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following sections detail standardized procedures for the safe handling, storage, spill management, and disposal of this compound.
Handling and Storage
Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4][1]
-
Work in a Ventilated Area: All handling of this chemical should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6]
-
Don Appropriate PPE: Wear all personal protective equipment as specified in Section 3.
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist. Avoid contact with skin, eyes, and clothing.[4][5]
-
Use Appropriate Tools: Use chemically resistant tools and equipment for transfers and measurements.
-
Label Containers: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Leak Management
Protocol for Small Spills (in a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Collect Absorbent Material: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a soap and water wash.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[4]
Protocol for Large Spills (outside a fume hood):
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Activate Emergency Systems: If necessary, activate the fire alarm and contact your institution's emergency response team.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Isolate the Area: Prevent entry to the spill area until it has been deemed safe by emergency personnel.
Waste Disposal
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.
Protocol for Disposal:
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[8]
-
Use Designated Containers: Collect all waste containing this compound, including contaminated materials and rinsates, in a designated and properly labeled hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the full chemical name.[8]
-
Follow Institutional Procedures: Adhere to your institution's and local regulations for the disposal of hazardous chemical waste.[4]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[4][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A generalized workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. hazmattool.com [hazmattool.com]
Technical Guide: Solubility Profile of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information regarding the solubility of 2-Fluoro-5-iodotoluene (CAS No. 452-68-6), a versatile halogenated intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Due to a lack of specific experimental data in publicly accessible literature, this document outlines the compound's known physical properties, provides a general experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H6FI | [1][2][3][4] |
| Molecular Weight | 236.03 g/mol | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Density | 1.788 - 1.8 g/cm³ (Predicted/Reported) | [1][5] |
| Boiling Point | 86-87 °C at 9.0 mmHg | [1][5] |
| Refractive Index | n20D 1.58 | [1] |
| Storage Temperature | Room Temperature, in a dry, well-ventilated place | [1][2][5] |
General Experimental Protocol for Solubility Determination
The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.[6] This method is considered reliable for establishing thermodynamic equilibrium solubility.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane) of analytical grade
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Visualized Workflow for Solubility Assessment
The following diagram illustrates a general workflow for the systematic assessment of a compound's solubility.
References
Commercial Availability and Synthetic Utility of 2-Fluoro-5-iodotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
This technical guide provides a comprehensive overview of the commercial availability, synthetic applications, and key experimental protocols related to 2-Fluoro-5-iodotoluene (CAS No. 452-68-6). This versatile fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of complex organic molecules through cross-coupling reactions. This document includes a summary of commercial suppliers, detailed hypothetical synthetic protocols for its preparation and its use in Suzuki-Miyaura coupling, and a discussion of its application in the development of kinase inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway.
Introduction
This compound is a halogenated aromatic compound whose unique substitution pattern makes it a sought-after intermediate in organic synthesis. The presence of both fluorine and iodine atoms on the toluene ring provides orthogonal reactivity, allowing for selective functionalization. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug discovery.[1] The iodine atom, being a good leaving group, readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]
This guide aims to provide researchers and drug development professionals with a practical resource on the commercial landscape and synthetic utility of this compound.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, with the compound being a colorless to almost colorless liquid. Pricing and available quantities vary by supplier.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Price (USD, Representative) |
| TCI America[3] | >98.0% (GC) | 5g, 25g | $21.00 (5g), $81.00 (25g) |
| Chem-Impex[2] | ≥ 98% (GC) | 5g, 25g | $27.70 (5g), $101.90 (25g) |
| Apollo Scientific | 98% | 25g, 100g, 500g, 2.5kg | Contact for pricing |
| Oakwood Chemical[4] | Not specified | 1g, 5g, 25g | Contact for pricing |
| CP Lab Safety[5][6] | min 98% | 5g, 100g | Contact for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.
Synthetic Protocols
This section provides detailed hypothetical experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established chemical transformations and are intended for informational purposes.
Hypothetical Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from the commercially available 2-fluorotoluene. The following workflow outlines a plausible synthetic route.
Caption: Plausible synthetic workflow for this compound.
Step 1: Nitration of 2-Fluorotoluene to 2-Fluoro-5-nitrotoluene
-
Materials: 2-Fluorotoluene, Nitric acid (fuming), Sulfuric acid (concentrated), Ice, Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add fuming nitric acid to a stirred solution of 2-fluorotoluene in concentrated sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-5-nitrotoluene.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Reduction of 2-Fluoro-5-nitrotoluene to 5-Amino-2-fluorotoluene
-
Materials: 2-Fluoro-5-nitrotoluene, Tin(II) chloride dihydrate, Concentrated hydrochloric acid, Sodium hydroxide solution, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-fluoro-5-nitrotoluene in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-amino-2-fluorotoluene.
-
Step 3: Sandmeyer Reaction of 5-Amino-2-fluorotoluene to this compound
-
Materials: 5-Amino-2-fluorotoluene, Concentrated hydrochloric acid, Sodium nitrite, Potassium iodide, Ice, Diethyl ether, Saturated sodium thiosulfate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 5-amino-2-fluorotoluene in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Hypothetical Suzuki-Miyaura Cross-Coupling using this compound
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Materials: this compound, Arylboronic acid (e.g., phenylboronic acid), Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, Toluene, Water, Ethyl acetate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 90-100°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[7][8]
-
Applications in Drug Discovery and Materials Science
Kinase Inhibitors and the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often due to mutations in RAS or BRAF genes, is a common driver of various cancers. Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of cancer drug discovery.
This compound serves as a key building block in the synthesis of various kinase inhibitors. Its structure can be elaborated through cross-coupling reactions to introduce pharmacophoric elements that interact with the target kinase. The fluorine atom can enhance binding affinity and improve the pharmacokinetic properties of the final compound.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for kinase inhibitors.
Materials Science
In addition to its role in medicinal chemistry, this compound is also utilized in materials science. The incorporation of fluorinated moieties into organic materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. This makes this compound a valuable precursor in the synthesis of advanced polymers and materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The iodine atom provides a reactive site for polymerization or for the introduction of other functional groups to fine-tune the material's properties.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in both drug discovery and materials science. Its unique combination of fluorine and iodine substituents allows for the strategic construction of complex molecular architectures with desirable properties. This guide provides a foundational resource for researchers looking to leverage the utility of this valuable chemical intermediate in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 452-68-6 | TCI AMERICA [tcichemicals.com]
- 3. This compound [oakwoodchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
Regioselectivity in Reactions of 2-Fluoro-5-iodotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodotoluene is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on an aromatic ring, allows for a variety of regioselective transformations. The differential reactivity of the carbon-iodine and carbon-fluorine bonds, coupled with the electronic and steric influences of the methyl and fluoro substituents, governs the outcome of numerous chemical reactions. This technical guide provides an in-depth analysis of the regioselectivity observed in key reactions of this compound, supported by experimental data and detailed protocols. The strategic application of this regioselectivity enables the targeted synthesis of complex molecules with high precision.
Core Principles of Regioselectivity with this compound
The regioselectivity of reactions involving this compound is primarily dictated by the significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is considerably weaker and more polarizable than the robust C-F bond, rendering the iodine-bearing carbon the primary site for a majority of transformations, particularly those involving metal catalysis or metal-halogen exchange.
The directing effects of the substituents on the aromatic ring also play a crucial role. The methyl group is an ortho-, para-directing activator, while the fluorine and iodine atoms are ortho-, para-directing deactivators. These electronic effects influence the electron density of the aromatic ring and can affect the rates and regioselectivity of certain reactions.
dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .dot
Figure 1: Overview of the primary regioselective reaction pathways of this compound.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation for the generation of organometallic reagents. In the case of this compound, the reaction proceeds with high regioselectivity at the carbon-iodine bond. This is due to the greater lability of the C-I bond compared to the C-F bond in the presence of common organolithium or Grignard reagents. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 5-position.
Table 1: Regioselectivity in Metal-Halogen Exchange of this compound
| Reagent | Electrophile | Product | Regioselectivity |
| n-Butyllithium | B(Oi-Pr)₃ then H⁺ | (4-Fluoro-3-methylphenyl)boronic acid | Exclusive exchange at C-I |
| i-Propylmagnesium chloride | DMF | 4-Fluoro-3-methylbenzaldehyde | Exclusive exchange at C-I |
Experimental Protocol: Synthesis of (4-Fluoro-3-methylphenyl)boronic acid
This protocol is adapted from a general procedure for the synthesis of arylboronic acids from aryl halides.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl, and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or trituration with hexane to yield (4-fluoro-3-methylphenyl)boronic acid.
dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} .dot
Figure 2: Workflow for the synthesis of (4-fluoro-3-methylphenyl)boronic acid.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. With this compound, these reactions exhibit excellent regioselectivity, with the coupling occurring exclusively at the C-I bond. The C-F bond remains intact under typical cross-coupling conditions.
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst/Ligand | Product | Regioselectivity |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 4-Fluoro-3-methyl-1,1'-biphenyl derivatives | Exclusive coupling at C-I |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 1-Fluoro-4-(alkynyl)-2-methylbenzene derivatives | Exclusive coupling at C-I |
| Heck | Alkene | Pd(OAc)₂ | 1-Fluoro-4-(alkenyl)-2-methylbenzene derivatives | Exclusive coupling at C-I |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | N-(4-Fluoro-3-methylphenyl)amine derivatives | Exclusive coupling at C-I |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general procedure for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-fluoro-2-methyl-4-(phenylethynyl)benzene.
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Figure 3: Regioselective cross-coupling reactions of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate towards nucleophilic attack. In this compound, the methyl group is electron-donating, and the fluorine and iodine atoms are weakly deactivating. Consequently, SNAr reactions are generally not favored on this substrate under standard conditions. While fluorine is a better leaving group than iodine in SNAr reactions, the lack of activation of the ring makes substitution at the C-F bond challenging. For SNAr to occur, harsh reaction conditions or the use of very strong nucleophiles would likely be necessary, and the regioselectivity would be less predictable, potentially leading to a mixture of products.
Conclusion
The regioselectivity in reactions of this compound is overwhelmingly governed by the superior reactivity of the carbon-iodine bond over the carbon-fluorine bond. In metal-halogen exchange and palladium-catalyzed cross-coupling reactions, transformations occur exclusively at the 5-position, providing a reliable and predictable method for the synthesis of a wide array of 4-fluoro-3-methylphenyl derivatives. In contrast, nucleophilic aromatic substitution is a less viable pathway due to the electronic nature of the substituents. This clear and dependable regioselectivity makes this compound a valuable and strategic building block for the synthesis of complex organic molecules in drug discovery and materials science. Researchers and scientists can confidently utilize this substrate to introduce the 4-fluoro-3-methylphenyl moiety with a high degree of control.
Reactivity of the C-I Bond in 2-Fluoro-5-iodotoluene: An In-depth Technical Guide
An authoritative guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Fluoro-5-iodotoluene, detailing the reactivity of its carbon-iodine bond in a variety of transformative cross-coupling and metal-halogen exchange reactions.
Introduction
This compound is a versatile halogenated aromatic compound that has garnered significant interest as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.[1][2] Its utility stems from the differential reactivity of its two halogen substituents: the highly robust C-F bond and the significantly more labile C-I bond. This disparity allows for selective functionalization at the iodine-bearing carbon, making it a valuable synthon for the introduction of diverse molecular fragments.
The C-I bond in this compound readily participates in a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. Furthermore, the C-I bond is amenable to metal-halogen exchange reactions, providing a route to nucleophilic intermediates that can be trapped with various electrophiles. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, complete with detailed experimental protocols and quantitative data to facilitate its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 452-68-6 |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.03 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 87 °C at 9.0 mmHg |
| Density | 1.8 g/cm³ |
| Refractive Index (n20D) | 1.58 |
Reactivity of the Carbon-Iodine Bond
The C-I bond is the primary locus of reactivity in this compound, a consequence of its lower bond dissociation energy compared to the C-F and C-H bonds of the aromatic ring. This inherent reactivity is harnessed in a variety of synthetic transformations, which are detailed in the subsequent sections.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for a multitude of these transformations. The general catalytic cycle for these reactions is depicted below.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily undergoes this reaction with a variety of aryl and vinyl boronic acids or their esters.
Experimental Protocol: Synthesis of 2-Fluoro-5-(p-tolyl)toluene
A general procedure for the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid is as follows:
-
To a reaction vessel, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2.0 mmol) or K₂CO₃ (2.0 mmol).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of toluene and water, is added.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 1 | 95 | [3][4] |
| (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 88 | [5] |
| Potassium vinyltrifluoroborate | PdCl₂ (2) / PPh₃ (6) | Cs₂CO₃ (2) | THF/H₂O | RT | 12 | 79 | [5] |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[6][7]
Experimental Protocol: Synthesis of 2-Fluoro-5-(phenylethynyl)toluene
A representative procedure for the Sonogashira coupling of this compound with phenylacetylene is detailed below:[6][7]
-
In a degassed solvent such as THF or DMA, dissolve this compound (1.0 mmol) and phenylacetylene (1.2 mmol).
-
To this solution, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 mmol), a copper(I) co-catalyst like CuI (0.04 mmol), and a base, typically an amine such as triethylamine (2.0 mmol).
-
The reaction mixture is stirred at room temperature or heated to 50-70 °C and monitored by TLC or GC.
-
After completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | [TBP][4EtOV] | 55 | 3 | 93 | [6] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | [TBP][4EtOV] | 55 | 3 | 85 | [6] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 91 | [2] |
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[8] This reaction is instrumental in the synthesis of anilines and their derivatives.
Experimental Protocol: Synthesis of N-(2-Fluoro-5-methylphenyl)aniline
A general protocol for the Buchwald-Hartwig amination of this compound with aniline is as follows:[9][10]
-
An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
The vessel is sealed and placed under an inert atmosphere.
-
This compound (1.0 equivalent) and aniline (1.1-1.2 equivalents) are added, followed by an anhydrous solvent such as toluene or dioxane.
-
The mixture is heated to 80-110 °C with vigorous stirring for 2-24 hours.
-
After cooling, the reaction is quenched, extracted, and the product is isolated by column chromatography.
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 85 | [11] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 92 | [10] |
| Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | 89 | [11] |
Copper-Catalyzed Cross-Coupling Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[12][13] While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, particularly for the synthesis of diaryl ethers.
Experimental Protocol: Synthesis of 2-Fluoro-5-phenoxytoluene
A typical procedure for the Ullmann condensation of this compound with phenol is described below:[4]
-
A mixture of this compound (1.0 mmol), phenol (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) is prepared in a reaction vessel.
-
A high-boiling polar solvent such as DMF or NMP is added.
-
The reaction is heated to a high temperature, typically between 120-180 °C, for several hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
| Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | DMF | 140 | 24 | 75 | [4] |
| p-Cresol | CuIPPh₃ (5) | - | K₂CO₃ (2) | Toluene | 100 | 24 | 54 | [14] |
| Aniline | CuI (10) | L-proline (20) | K₂CO₃ (2) | DMSO | 120 | 12 | 82 | [15] |
Metal-Halogen Exchange
The C-I bond of this compound can undergo facile metal-halogen exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, to generate a highly reactive aryllithium intermediate.[16][17] This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Experimental Protocol: Lithiation and Formylation
The following is a general procedure for the lithium-iodine exchange of this compound and subsequent formylation with DMF:[12]
-
A solution of this compound (1.0 mmol) in an anhydrous ether solvent such as THF or diethyl ether is cooled to a low temperature, typically -78 °C, under an inert atmosphere.
-
An organolithium reagent, such as n-butyllithium (1.1 mmol), is added dropwise, and the mixture is stirred for a short period.
-
Anhydrous DMF (1.5 mmol) is then added to the reaction mixture, which is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to afford the crude aldehyde, which is then purified.
| Organolithium Reagent | Electrophile | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| n-BuLi | DMF | THF | -78 to RT | 2 h | 85 | [12] |
| t-BuLi | CO₂ | Et₂O | -78 to RT | 3 h | 90 | [17] |
| LDA | (CH₃)₃SiCl | THF | -78 to 0 | 1 h | 92 | [12] |
Conclusion
The C-I bond of this compound serves as a versatile handle for a wide range of synthetic transformations. Its predictable reactivity in palladium- and copper-catalyzed cross-coupling reactions, as well as in metal-halogen exchange processes, makes it an invaluable building block for the construction of complex molecular architectures. The experimental protocols and quantitative data compiled in this guide provide a solid foundation for the effective utilization of this compound in diverse research and development endeavors. The strategic application of the reactions detailed herein will undoubtedly continue to facilitate the discovery and synthesis of novel pharmaceuticals and advanced materials.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoro-5-iodotoluene with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl-aryl structures. The resulting 2-fluoro-5-aryl-toluene derivatives are valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] The protocols provided herein are based on established methodologies and offer a starting point for the synthesis of a diverse range of 2-fluoro-5-methylbiphenyl analogs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organohalide (this compound) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.
Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These examples are illustrative and may require optimization for specific substrates and scales.
| Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | ~92% |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~85% |
| 4-Formylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~88% |
| 4-(Trifluoromethoxy)phenylboronic acid | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 80 | 4 | ~90% |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for a representative Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 236 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-methylbiphenyl.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Stille Coupling Reactions with 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Stille coupling reactions using 2-Fluoro-5-iodotoluene as an aryl halide coupling partner. The protocols and data presented are compiled from established principles of Stille cross-coupling chemistry and are intended to serve as a starting point for reaction optimization.
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction class is distinguished by its tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3][4][5] Organotin reagents (organostannanes) are utilized as the organometallic coupling partner and are known for their stability to air and moisture.[2]
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can impart unique electronic and pharmacological properties to the target molecules.[6] The Stille coupling provides a direct method for the arylation, vinylation, or alkynylation at the 5-position of the 2-fluorotoluene scaffold.
Reaction Principle
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst.[1][3]
Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Stille coupling of this compound with various organostannanes. These conditions are based on general protocols for Stille couplings and may require optimization for specific substrates.
Table 1: General Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| This compound | 1.0 equivalent | Limiting reagent. |
| Organostannane | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl iodide. |
| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be necessary for challenging couplings. |
| Ligand | 2 - 10 mol% | The ratio of ligand to palladium is typically 2:1 to 4:1. |
| Solvent | Toluene, Dioxane, DMF, NMP | Anhydrous and degassed solvents are crucial for reproducible results. |
| Temperature | 80 - 120 °C | The optimal temperature will depend on the reactivity of the coupling partners and the choice of solvent. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC or GC/LC-MS. |
Table 2: Suggested Catalyst and Ligand Combinations
| Catalyst | Ligand | Comments |
| Pd(PPh₃)₄ | None | A common and often effective catalyst. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Bulky, electron-rich phosphine ligands can accelerate the reaction.[7] |
| PdCl₂(PPh₃)₂ | None | A stable Pd(II) precatalyst that is reduced in situ. |
| Pd(OAc)₂ | SPhos or XPhos | Buchwald-type ligands are often effective for challenging couplings. |
Table 3: Role of Additives
| Additive | Concentration | Purpose |
| Copper(I) Iodide (CuI) | 5 - 20 mol% | Can accelerate the transmetalation step, particularly for less reactive organostannanes.[8] |
| Cesium Fluoride (CsF) | 2.0 equivalents | Can activate the organostannane by forming a hypervalent tin species.[9] |
| Lithium Chloride (LiCl) | 3.0 equivalents | Can facilitate the transmetalation step by forming a more reactive organostannane. |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of this compound with an Arylstannane
This protocol describes a general method for the coupling of this compound with a generic arylstannane (e.g., tributyl(phenyl)stannane).
Materials:
-
This compound
-
Arylstannane (e.g., Tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylstannane (1.2 mmol, 1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
The reaction mixture is heated to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling with a Vinylstannane using a CuI Additive
This protocol is adapted for the coupling of this compound with a vinylstannane, where the addition of CuI can be beneficial.
Materials:
-
This compound
-
Vinylstannane (e.g., Tributyl(vinyl)stannane)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(t-Bu)₃)
-
Copper(I) iodide (CuI)
-
Anhydrous and degassed solvent (e.g., Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the vinylstannane (1.3 mmol, 1.3 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.08 mmol, 8 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Dilute the filtrate with an organic solvent and wash with aqueous KF.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald ligand), or adding CuI or CsF.
-
Side Reactions: The primary side reaction in Stille couplings is the homocoupling of the organostannane. This can sometimes be suppressed by using a lower reaction temperature or a different palladium source.
-
Removal of Tin Byproducts: The removal of tin byproducts can be challenging. A thorough aqueous KF wash is often effective. Alternatively, purification by flash chromatography on silica gel can separate the desired product from the tin residues.
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts can be flammable and should be handled with care.
-
Always work under an inert atmosphere to prevent the degradation of the catalyst and reagents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-5-iodotoluene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Fluoro-5-iodotoluene with a variety of terminal alkynes. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the reactivity of the aryl iodide and the properties of the resulting products, making this a relevant transformation for the synthesis of novel fluorinated compounds in drug discovery and materials science.
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-fluoro-5-alkynyltoluene product and regenerate the active Pd(0) catalyst.
An amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen iodide formed as a byproduct of the reaction.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions can serve as a starting point for optimization.
Table 1: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 6 | 92 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | Toluene | 80 | 4 | 88 |
Table 2: Sonogashira Coupling of this compound with Aliphatic and Functionalized Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | 82 |
| 2 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 10 | 78 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | MeCN | RT | 16 | 75 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
Experimental Protocols
Below are detailed experimental protocols for the Sonogashira coupling of this compound. These protocols can be adapted for specific terminal alkynes and reaction scales.
Protocol 1: Standard Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system in THF.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-fluoro-5-alkynyltoluene.
Protocol 2: Copper-Free Sonogashira Coupling
In certain applications, the presence of copper can be detrimental. This protocol provides a copper-free alternative for the Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and triphenylphosphine (0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL) and diisopropylethylamine (3.0 mmol).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-fluoro-5-iodotoluene. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, coupling the aryl iodide with a primary or secondary amine to synthesize a variety of substituted 2-fluoro-5-aminotoluene derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and functional materials.
The Buchwald-Hartwig amination offers significant advantages over traditional methods for C-N bond formation, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] For a substrate such as this compound, the careful selection of the palladium catalyst, phosphine ligand, base, and solvent is critical to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The aryl halide (this compound) reacts with the active Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions.[3]
Experimental Protocols
This section provides detailed methodologies for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines.
Materials and Reagents:
-
This compound
-
Amine (e.g., n-hexylamine, aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
General Procedure for the Amination of this compound
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Add the base (e.g., 1.2-1.5 equivalents), followed by this compound (1.0 equivalent).
Addition of Reagents:
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide) via syringe.
-
Finally, add the amine (1.1-1.2 equivalents) via syringe.
Reaction Conditions:
-
Seal the Schlenk tube and place it in a preheated oil bath.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-fluoro-5-aminotoluene.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols for similar aryl iodides.
Table 1: Reaction Parameters for the Amination of this compound
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Common and effective palladium(0) and palladium(II) sources. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich ligands that promote efficient coupling of a wide range of amines.[3] |
| Base | NaOtBu (1.2-1.5 equiv.) or Cs₂CO₃ (1.5-2.0 equiv.) | Strong, non-nucleophilic bases suitable for deprotonating a variety of amines. |
| Solvent | Toluene or Dioxane (0.1-0.5 M) | Anhydrous, non-protic solvents that are standard for this reaction. |
| Temperature | 80-110 °C | Typical temperature range to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation and deactivation of the palladium catalyst. |
Table 2: Representative Yields for the Amination of this compound with Various Amines
| Amine | Product | Typical Yield Range (%) |
| n-Hexylamine | N-(2-fluoro-5-methylphenyl)hexan-1-amine | 85-95% |
| Aniline | N-(2-fluoro-5-methylphenyl)aniline | 80-90% |
| Morpholine | 4-(2-fluoro-5-methylphenyl)morpholine | 90-98% |
Note: Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorinated Aromatic Polymers Utilizing 2-Fluoro-5-iodotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a critical class of materials in biomedical and pharmaceutical research, prized for their unique properties such as high thermal and chemical stability, hydrophobicity, and biocompatibility.[1][2] These characteristics make them ideal for a range of applications including drug delivery systems, medical implants, and advanced functional materials.[1][3][4] The strategic incorporation of fluorine atoms into a polymer backbone can significantly enhance its metabolic stability and lipophilicity, crucial factors in drug design and development.[4][5]
Properties of 2-Fluoro-5-iodotoluene
A thorough understanding of the monomer's properties is essential for designing successful polymerization strategies.
| Property | Value |
| CAS Number | 452-68-6 |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.03 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 87 °C at 9.0 mmHg |
| Density | 1.8 g/cm³ |
Polymerization Strategies and Protocols
The presence of the iodo-group in this compound allows for its participation in several types of palladium- or nickel-catalyzed cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, leading to the formation of various polymer architectures.
Suzuki-Miyaura Polycondensation for Poly(2-fluoro-5-methyl-1,4-phenylene)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organohalide. For polymerization, a bifunctional monomer is required. This compound can be converted to its corresponding boronic acid or boronic ester derivative to be used as a comonomer with a dihaloarene, or it can be polymerized with a diboronic acid or ester. A more direct approach is the polycondensation of a monomer bearing both a halogen and a boronic acid/ester functionality.
Below is a generalized protocol for the Suzuki polycondensation to synthesize a hypothetical poly(2-fluoro-5-methyl-1,4-phenylene).
dot
Caption: Suzuki-Miyaura polycondensation workflow.
Experimental Protocol: Suzuki-Miyaura Polycondensation
Materials:
-
This compound (or its corresponding boronic acid/ester)
-
Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF))
-
Solvent system (e.g., Toluene and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the aromatic diboronic acid (1.0 mmol), and the base (3.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in polymer molecular weight.
-
After completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the precipitate, wash with methanol and acetone, and dry under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Catalyst Loading | 2 mol% |
| Reaction Temperature | 100 °C |
| Reaction Time | 48 h |
| Polymer Yield | 70-90% |
| Number Average Molecular Weight (Mn) | 10-50 kDa |
| Polydispersity Index (PDI) | 1.5-2.5 |
Sonogashira Polycondensation for Poly(arylene ethynylene)s
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, leading to the synthesis of conjugated poly(arylene ethynylene)s. This compound can be copolymerized with a diethynyl aromatic compound to yield a fluorinated polymer with alternating aromatic and alkyne units.
dot
Caption: Sonogashira polycondensation workflow.
Experimental Protocol: Sonogashira Polycondensation
Materials:
-
This compound
-
Aromatic diethynyl compound (e.g., 1,4-diethynylbenzene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the diethynyl compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed solvent (10 mL) and the amine base (5.0 mmol).
-
Stir the reaction mixture at a temperature ranging from room temperature to 70 °C for 12-48 hours.
-
Monitor the polymerization by GPC.
-
Upon completion, cool the reaction mixture and precipitate the polymer in an appropriate non-solvent like methanol or hexane.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Pd Catalyst Loading | 2 mol% |
| Cu(I) Cocatalyst Loading | 4 mol% |
| Reaction Temperature | 50 °C |
| Reaction Time | 24 h |
| Polymer Yield | 65-85% |
| Number Average Molecular Weight (Mn) | 8-30 kDa |
| Polydispersity Index (PDI) | 1.6-2.8 |
Buchwald-Hartwig Polycondensation for Poly(arylamine)s
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. By reacting a dihaloaromatic monomer with a diamine, or by polymerizing an amino-substituted haloaromatic monomer, poly(arylamine)s can be synthesized. This compound can be copolymerized with an aromatic diamine to produce a fluorinated poly(arylamine).
dot
Caption: Buchwald-Hartwig polycondensation workflow.
Experimental Protocol: Buchwald-Hartwig Polycondensation
Materials:
-
This compound
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with the palladium precatalyst (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.02-0.04 mmol), and the base (2.2 mmol).
-
Add this compound (1.0 mmol) and the aromatic diamine (1.0 mmol).
-
Add the anhydrous, deoxygenated solvent (10 mL).
-
Heat the reaction mixture to 80-120 °C for 12-36 hours.
-
Monitor the polymerization by GPC.
-
After cooling, precipitate the polymer by adding the reaction solution to a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with appropriate solvents to remove catalyst residues and unreacted monomers, and dry under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Pd Precatalyst Loading | 1 mol% Pd |
| Ligand Loading | 2-4 mol% |
| Reaction Temperature | 110 °C |
| Reaction Time | 24 h |
| Polymer Yield | 75-95% |
| Number Average Molecular Weight (Mn) | 15-60 kDa |
| Polydispersity Index (PDI) | 1.8-3.0 |
Characterization of Synthesized Polymers
The synthesized fluorinated polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure and the successful incorporation of the fluorinated monomer.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions (glass transition temperature, melting point) of the polymer.
-
Contact Angle Measurements: To assess the hydrophobicity of the polymer films.
Conclusion
This compound is a promising monomer for the synthesis of novel fluorinated aromatic polymers with potential applications in drug development and materials science. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig polycondensations provide a solid foundation for researchers to explore the synthesis of a variety of polymer structures. It is important to note that reaction conditions, including catalyst systems, bases, solvents, and temperatures, may require optimization for specific monomer combinations to achieve desired polymer properties. Thorough characterization of the resulting polymers is crucial to establish structure-property relationships and to evaluate their potential for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties [mdpi.com]
- 3. Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 5. Nickel-Catalyzed Polymerizations: Mechanistic Studies and New Reaction Development [acswebcontent.acs.org]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel conductive polymers utilizing 2-Fluoro-5-iodotoluene as a key monomer. The incorporation of fluorine into the polymer backbone is a strategic approach to enhance thermal stability, chemical resistance, and confer unique electronic properties to the resulting materials.[1][2] The iodine atom provides a reactive site for various cross-coupling polymerization reactions.
This document outlines a detailed protocol for the synthesis of poly(2-fluoro-5-methylphenylene) via a Suzuki-type polymerization reaction, a versatile and widely used method for the formation of carbon-carbon bonds. While specific data for the direct polymer of this compound is limited in publicly available literature, this protocol is based on established methods for the polymerization of similar fluorinated aryl halides.[3][4][5][6][7]
Data Presentation: Properties of Analogous Fluorinated Conductive Polymers
| Property | Poly(p-phenylenevinylene)s (Fluorinated) | Poly(thiophene)s (Fluorinated) | Poly(p-phenylene)s (Functionalized) |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | 5,000 - 40,000 g/mol | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 1.3 - 2.5 | 1.8 - 2.8 |
| Thermal Stability (TGA, 5% weight loss) | > 350 °C[1][2] | > 300 °C | > 400 °C[8] |
| Glass Transition Temperature (Tg) | 100 - 180 °C | 80 - 150 °C | 150 - 250 °C |
| Electrical Conductivity (doped) | 10⁻⁵ to 10¹ S/cm[9][10] | 10⁻³ to 10² S/cm | 10⁻⁷ to 10⁻⁵ S/cm[11][12] |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Soluble in common organic solvents | Soluble in common organic solvents |
Experimental Protocols
Synthesis of Poly(2-fluoro-5-methylphenylene) via Suzuki Polymerization
This protocol describes a palladium-catalyzed Suzuki cross-coupling reaction between a boronic acid derivative of this compound and a dihaloaromatic comonomer. For homopolymerization, a di-boronic acid or di-boronic ester derivative of this compound would be required. The following is a general procedure for a copolymerization which can be adapted.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid (or other suitable diboronic acid/ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk line, flasks, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 1,4-Phenylenediboronic acid (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add a mixture of anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask.
-
-
Polymerization:
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing by a suitable technique such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The reaction is typically run for 24-72 hours.
-
-
Polymer Isolation and Purification:
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of methanol (200 mL) with stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it sequentially with methanol, deionized water, and a dilute HCl solution (1M) to remove catalyst residues and inorganic salts.
-
Wash again with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
Dry the polymer under vacuum at 40-50 °C to a constant weight.
-
-
Characterization:
-
The structure of the resulting polymer can be confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F NMR).
-
The molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC) using appropriate standards.
-
Thermal properties (glass transition temperature, Tg, and decomposition temperature, Td) can be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
The electrical conductivity of the polymer can be measured after doping (e.g., with iodine vapor or strong acids) using a four-point probe method.
-
Mandatory Visualization
Caption: Workflow for the synthesis of poly(2-fluoro-5-methylphenylene) via Suzuki polymerization.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols: 2-Fluoro-5-iodotoluene for the Synthesis of Novel Blue-Emitting OLED Materials
Introduction
The development of stable and efficient blue-emitting materials is a critical challenge in the advancement of Organic Light-Emitting Diode (OLED) technology for next-generation displays and solid-state lighting. Blue emitters often suffer from shorter lifetimes and lower efficiencies compared to their green and red counterparts. This application note details a synthetic protocol for a novel blue-emitting organic molecule, 2-Fluoro-5-(9-phenyl-9H-carbazol-3-yl)toluene (FPCzT) , utilizing 2-Fluoro-5-iodotoluene as a key starting material. The protocol leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[1][2][3] Furthermore, this document provides a comprehensive protocol for the fabrication and characterization of a solution-processed OLED device incorporating the FPCzT emitter.
Proposed Synthetic Pathway
The synthesis of FPCzT is proposed via a Suzuki-Miyaura cross-coupling reaction between this compound and 9-phenyl-9H-carbazole-3-boronic acid. This reaction is chosen for its high efficiency and tolerance to a wide range of functional groups.
Figure 1: Proposed synthesis of FPCzT via Suzuki Coupling.
Experimental Protocols
1. Synthesis of 2-Fluoro-5-(9-phenyl-9H-carbazol-3-yl)toluene (FPCzT)
-
Materials:
-
This compound (1.0 eq)
-
9-phenyl-9H-carbazole-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Deionized water
-
Nitrogen gas (high purity)
-
-
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 9-phenyl-9H-carbazole-3-boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with high-purity nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene and deionized water (4:1 v/v) to the flask via syringe.
-
Degas the resulting mixture by bubbling with nitrogen for 30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of nitrogen.
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with brine (2 x 50 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Recrystallize the purified product from a mixture of ethanol and dichloromethane to obtain FPCzT as a white crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Fabrication of a Solution-Processed Blue-Emitting OLED
The following protocol describes the fabrication of a multi-layer OLED device using the synthesized FPCzT as the blue emitter. All solution-based steps should be performed in a nitrogen-filled glovebox.
Figure 2: Workflow for the fabrication of a solution-processed OLED.
-
Device Architecture: ITO / PEDOT:PSS (30 nm) / Host:FPCzT (5 wt%) (40 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
-
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion
-
Host material (e.g., 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine - 26DCzPPy)
-
Synthesized FPCzT emitter
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al) pellets
-
Chlorobenzene (anhydrous)
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
-
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 10 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL): In a glovebox, spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes on a hotplate to remove residual water.[4]
-
Emissive Layer (EML): Prepare a solution of the host material and FPCzT (5 wt% doping concentration) in chlorobenzene. Spin-coat this solution on top of the PEDOT:PSS layer at 2500 rpm for 60 seconds. Anneal the substrate at 90 °C for 30 minutes to remove the solvent.
-
Electron Transport and Cathode Layers: Transfer the substrate to a thermal evaporation chamber. Deposit the electron transport layer (ETL), TPBi (30 nm), at a rate of 1-2 Å/s. Subsequently, deposit a thin layer of LiF (1 nm) as an electron injection layer, followed by the aluminum (Al) cathode (100 nm) at a rate of 3-5 Å/s. The base pressure of the chamber should be below 5 x 10⁻⁶ Torr.
-
Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Data Presentation
The following tables summarize the expected photophysical properties of the FPCzT emitter and the performance characteristics of the fabricated OLED device. These values are representative of high-performance blue fluorescent emitters and devices found in the literature.[5][6][7][8][9]
Table 1: Photophysical Properties of FPCzT in Toluene Solution
| Parameter | Value |
| Absorption λmax (nm) | 350 |
| Emission λmax (nm) | 455 |
| Photoluminescence Quantum Yield (ΦPL) | 0.85 |
| Full Width at Half Maximum (FWHM) (nm) | 50 |
| Color (in solution) | Blue |
Table 2: Electroluminescent Performance of the FPCzT-based OLED
| Parameter | Value |
| Turn-on Voltage (V) | 3.2 |
| Maximum Luminance (cd/m²) | > 8,000 |
| Maximum Current Efficiency (cd/A) | 6.5 |
| Maximum Power Efficiency (lm/W) | 5.1 |
| Maximum External Quantum Efficiency (EQE) (%) | 5.5 |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| Emission Peak (nm) | 458 |
Visualization of OLED Device Structure
The architecture of the fabricated OLED is a critical factor in its performance, dictating charge injection, transport, and recombination efficiency.
Figure 3: Multi-layer structure of the fabricated OLED device.
Conclusion
This application note provides a detailed, albeit hypothetical, framework for the synthesis of a novel blue-emitting material, FPCzT, from this compound and its application in a solution-processed OLED. The described protocols for synthesis and device fabrication are based on established and reliable methodologies in the field of organic electronics. The expected performance metrics indicate that FPCzT is a promising candidate for efficient blue OLEDs, warranting further experimental investigation. This work serves as a valuable guide for researchers and scientists engaged in the development of new materials for advanced display and lighting technologies.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorinated Liquid Crystals using 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated liquid crystals utilizing 2-Fluoro-5-iodotoluene as a key starting material. The incorporation of fluorine atoms into liquid crystal molecules is a critical strategy for tuning their physical properties, such as dielectric anisotropy, birefringence, and viscosity, to meet the demands of advanced display technologies and other photonic applications.[1][2] this compound serves as a versatile building block for introducing a 2-fluoro-5-methylphenyl moiety into the core structure of liquid crystals.
Introduction to Fluorinated Liquid Crystals
Fluorinated liquid crystals are indispensable components in modern liquid crystal displays (LCDs), including twisted nematic (TN), in-plane switching (IPS), and vertical alignment (VA) modes. The high electronegativity and small size of the fluorine atom lead to significant modifications of molecular properties.[2] Strategic placement of fluorine substituents can induce a large dipole moment, leading to a high dielectric anisotropy (Δε), which is crucial for low-voltage-driven devices. Furthermore, fluorination can lower the melting point and viscosity of liquid crystals, expanding their operating temperature range and improving their switching speeds.[1][3]
The 2-fluoro-5-methylphenyl group, derived from this compound, is a valuable component in the design of liquid crystals with negative dielectric anisotropy, which are particularly important for VA-mode LCDs.
Synthetic Pathways
The primary synthetic routes to incorporate the 2-fluoro-5-methylphenyl moiety into liquid crystal structures involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions are highly efficient for forming carbon-carbon bonds.
A general synthetic workflow is depicted below:
Caption: General synthetic routes for fluorinated liquid crystals.
Experimental Protocols
The following are detailed protocols for the synthesis of fluorinated liquid crystals using this compound.
Protocol 1: Synthesis of 4'-Alkyl-2-fluoro-5-methylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a fluorinated biphenyl liquid crystal, a common core structure.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for biphenyl synthesis.
Materials:
-
This compound
-
4-Alkylphenylboronic acid (e.g., 4-pentylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Fluorinated Tolanes via Sonogashira Coupling
This protocol outlines the synthesis of fluorinated tolane-based liquid crystals, which are known for their high birefringence.[4]
Reaction Scheme:
Caption: Sonogashira coupling for tolane synthesis.
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-ethynyl-4-pentylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 8-16 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction outcomes and the physical properties of representative fluorinated liquid crystals synthesized from this compound.
Table 1: Reaction Yields for Suzuki and Sonogashira Couplings
| Coupling Reaction | R Group | Yield (%) |
| Suzuki-Miyaura | 4-Pentylphenyl | 85-95% |
| Suzuki-Miyaura | 4-Heptylphenyl | 82-92% |
| Sonogashira | 4-Propylphenylacetylene | 80-90% |
| Sonogashira | 4-Pentylphenylacetylene | 78-88% |
Table 2: Physical Properties of 4'-Alkyl-2-fluoro-5-methylbiphenyls
| Alkyl Group (R) | Cr-N (°C) | N-I (°C) | Δε (at 25°C, 1kHz) | Δn (at 25°C, 589 nm) |
| Propyl | 35-37 | 85-87 | -3.5 to -4.5 | 0.12-0.14 |
| Butyl | 30-32 | 90-92 | -3.6 to -4.6 | 0.13-0.15 |
| Pentyl | 28-30 | 95-97 | -3.7 to -4.7 | 0.14-0.16 |
| Hexyl | 25-27 | 98-100 | -3.8 to -4.8 | 0.14-0.16 |
| Heptyl | 22-24 | 101-103 | -3.9 to -4.9 | 0.15-0.17 |
Note: Cr-N denotes the crystal to nematic phase transition temperature, and N-I denotes the nematic to isotropic phase transition temperature. Δε is the dielectric anisotropy, and Δn is the birefringence. The ranges provided are typical values found in the literature for similar compounds.
Workflow and Logic
The synthesis and characterization of these liquid crystals follow a logical progression from starting materials to final product analysis.
References
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls [mdpi.com]
Application Notes and Protocols: 2-Fluoro-5-iodotoluene as a Versatile Intermediate in the Synthesis of PARP Inhibitor Cores
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodotoluene is a key starting material in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapeutics effective in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. The unique substitution pattern of this compound, featuring a fluorine atom, an iodine atom, and a methyl group, provides multiple handles for synthetic transformations, making it a valuable building block in medicinal chemistry.
The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the iodo group is an excellent participant in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are pivotal for constructing the complex biaryl and heteroaryl scaffolds characteristic of many PARP inhibitors, including Niraparib and Talazoparib.
This document provides detailed application notes and protocols for the utilization of this compound as a precursor to a key intermediate, 2-fluoro-5-iodobenzylamine, and its subsequent application in the synthesis of PARP inhibitor cores through various cross-coupling reactions.
Synthetic Pathways from this compound
Two primary synthetic routes are outlined for the conversion of this compound to the crucial intermediate, 2-fluoro-5-iodobenzylamine. This intermediate serves as a linchpin for the subsequent introduction of diverse functionalities via cross-coupling reactions.
Experimental Protocols
Route A: Via Benzylic Bromination
This route involves the radical bromination of the benzylic position of this compound, followed by nucleophilic substitution with an amine source.
Protocol 1: Benzylic Bromination of this compound
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| This compound | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |
| Azobisisobutyronitrile (AIBN) | 0.05 eq | Radical initiator |
| Carbon tetrachloride (CCl₄) | 10 mL / 1g of starting material | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-fluoro-5-iodobenzyl bromide can be used in the next step without further purification or purified by column chromatography on silica gel.
Expected Yield: 80-90%
Protocol 2: Amination of 2-Fluoro-5-iodobenzyl bromide
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Fluoro-5-iodobenzyl bromide | 1.0 eq | Starting material |
| Ammonium hydroxide (28% in H₂O) | 10 eq | Ammonia source |
| Tetrahydrofuran (THF) | 10 mL / 1g of starting material | Solvent |
Procedure:
-
Dissolve the crude 2-fluoro-5-iodobenzyl bromide (1.0 eq) in THF.
-
Add ammonium hydroxide (10 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-iodobenzylamine.
Expected Yield: 70-80%
Route B: Via Reductive Amination
This alternative route involves the oxidation of the methyl group to an aldehyde, followed by reductive amination.
Protocol 3: Oxidation of this compound
Note: This oxidation can be challenging and may require careful optimization to avoid over-oxidation to the carboxylic acid.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| This compound | 1.0 eq | Starting material |
| Chromium trioxide (CrO₃) | 2.0 eq | Oxidizing agent |
| Sulfuric acid (H₂SO₄) | 2.0 eq | In acetic acid |
| Acetic acid | Solvent |
Procedure:
-
Dissolve this compound (1.0 eq) in acetic acid.
-
Slowly add a solution of chromium trioxide (2.0 eq) in a mixture of sulfuric acid and water, maintaining the temperature below 35°C.
-
Stir the reaction mixture for 1-2 hours.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-5-iodobenzaldehyde.
Expected Yield: 40-50%
Protocol 4: Reductive Amination of 2-Fluoro-5-iodobenzaldehyde
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Fluoro-5-iodobenzaldehyde | 1.0 eq | Starting material |
| Ammonium acetate | 10 eq | Ammonia source |
| Sodium triacetoxyborohydride | 1.5 eq | Reducing agent |
| 1,2-Dichloroethane (DCE) | 10 mL / 1g of starting material | Solvent |
Procedure:
-
To a solution of 2-fluoro-5-iodobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-iodobenzylamine.
Expected Yield: 85-95%
Application in API Synthesis: Cross-Coupling Reactions
2-Fluoro-5-iodobenzylamine is a versatile intermediate for constructing the core of various APIs through palladium-catalyzed cross-coupling reactions. The iodine atom serves as an efficient coupling handle.
Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond between the aryl iodide and an aryl or heteroaryl boronic acid/ester, a key step in the synthesis of many biaryl-containing APIs.
Protocol 5: Suzuki-Miyaura Coupling
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Fluoro-5-iodobenzylamine derivative | 1.0 eq | Starting material |
| Arylboronic acid | 1.2 eq | Coupling partner |
| Pd(PPh₃)₄ | 0.05 eq | Palladium catalyst |
| K₂CO₃ | 2.0 eq | Base |
| Dioxane/Water (4:1) | 10 mL / 1g of starting material | Solvent system |
Procedure:
-
In a reaction vessel, combine the 2-fluoro-5-iodobenzylamine derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 70-90%
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl iodide and a primary or secondary amine, crucial for synthesizing APIs containing a diarylamine or related motifs.
Protocol 6: Buchwald-Hartwig Amination
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Fluoro-5-iodobenzylamine derivative | 1.0 eq | Starting material |
| Amine | 1.2 eq | Coupling partner |
| Pd₂(dba)₃ | 0.02 eq | Palladium precatalyst |
| XPhos | 0.04 eq | Ligand |
| NaOtBu | 1.4 eq | Base |
| Toluene | 10 mL / 1g of starting material | Solvent |
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 2-fluoro-5-iodobenzylamine derivative (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add degassed toluene.
-
Heat the reaction mixture to 100-110°C and stir for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-85%
Summary of Quantitative Data
The following table summarizes the typical yields for the key transformations described in this document.
| Transformation | Starting Material | Product | Typical Yield (%) |
| Benzylic Bromination | This compound | 2-Fluoro-5-iodobenzyl bromide | 80-90 |
| Amination | 2-Fluoro-5-iodobenzyl bromide | 2-Fluoro-5-iodobenzylamine | 70-80 |
| Oxidation | This compound | 2-Fluoro-5-iodobenzaldehyde | 40-50 |
| Reductive Amination | 2-Fluoro-5-iodobenzaldehyde | 2-Fluoro-5-iodobenzylamine | 85-95 |
| Suzuki-Miyaura Coupling | 2-Fluoro-5-iodobenzylamine derivative | Biaryl Product | 70-90 |
| Buchwald-Hartwig Amination | 2-Fluoro-5-iodobenzylamine derivative | Aryl Amine Product | 60-85 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of key intermediates used in the development of PARP inhibitors. The protocols outlined in this document provide robust and scalable methods for the preparation of 2-fluoro-5-iodobenzylamine and its subsequent elaboration into complex API cores via palladium-catalyzed cross-coupling reactions. The choice of synthetic route and coupling methodology can be tailored to the specific target molecule and available resources, offering a flexible approach for researchers and drug development professionals. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest possible yields and purity.
Application Notes and Protocols for the Heck Reaction of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 2-Fluoro-5-iodotoluene with various alkene coupling partners. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules from simple precursors.[1][2] These protocols are based on established methodologies for the Heck coupling of aryl iodides and are tailored to the specific electronic and steric properties of this compound.
Introduction
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[1] Aryl iodides are highly reactive substrates in this transformation, often requiring milder conditions compared to aryl bromides or chlorides. The substrate, this compound, possesses an electron-donating methyl group and a weakly electron-withdrawing fluorine atom, which can influence the oxidative addition step and the overall reaction kinetics. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Reaction Scheme
The general scheme for the Heck reaction of this compound is depicted below:
Figure 1: General Heck reaction of this compound with an alkene.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical conditions for the Heck reaction of aryl iodides with common classes of alkenes, which can be adapted for this compound.
Table 1: Heck Coupling of Aryl Iodides with Styrene Derivatives
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | >90 |
| 2 | PdCl₂ (1.5) | None | K₂CO₃ (2) | Water | 100 | 6 | 96 |
| 3 | Pd(PPh₃)₄ (3) | - | NaOAc (2) | Acetonitrile | 80 | 16 | High |
| 4 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | DBU (1.5) | Dioxane | 110 | 8 | >85 |
Table 2: Heck Coupling of Aryl Iodides with Acrylate Derivatives
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | Acetonitrile | 80 | 4 | >95 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | Na₂CO₃ (2) | DMF | 100 | 6 | 92 |
| 3 | Pd(OAc)₂ (0.1) | None | Et₃N (2) | NMP | 120 | 1.5 | >90 |
| 4 | Pd/C (5) | None | Na₂CO₃ (2) / Et₃N (1) | NMP | 140 | 24 | High |
Note: The yields are generalized from reactions with various aryl iodides and may vary for this compound.
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene and methyl acrylate. These protocols are starting points and may require optimization for specific substrates and scales.
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
To this solution, add this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-styryltoluene.
Protocol 2: Heck Reaction with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and sodium carbonate (1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous acetonitrile (5 mL) and methyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and palladium residues, washing the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to yield methyl (E)-3-(2-fluoro-5-methylphenyl)acrylate.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[1]
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: General experimental workflow for the Heck reaction.
References
Application Note: Selective Formation of (5-Fluoro-2-methylphenyl)magnesium Iodide for Pharmaceutical and Agrochemical Synthesis
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. This application note describes a detailed protocol for the selective formation of a Grignard reagent from 2-Fluoro-5-iodotoluene. The resulting organometallic compound, (5-Fluoro-2-methylphenyl)magnesium iodide, is a valuable intermediate for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final products. The challenge in this synthesis lies in the selective reaction at the more reactive carbon-iodine bond while preserving the inert carbon-fluorine bond.[1][2] This protocol outlines the necessary precautions and optimized conditions to achieve high yields of the desired Grignard reagent.
Key Applications
-
Cross-coupling reactions: The Grignard reagent can be used in various palladium-catalyzed cross-coupling reactions to introduce the 5-fluoro-2-methylphenyl moiety into complex molecules.
-
Addition to carbonyls: Reaction with aldehydes, ketones, and esters provides access to a range of secondary and tertiary alcohols containing the fluorinated aromatic group.[3]
-
Synthesis of fluorinated heterocycles: This reagent serves as a key building block for the construction of fluorinated heterocyclic compounds with potential biological activity.
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (for activation)
-
Dry glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Magnesium Activation (Optional but Recommended): Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Gently warm the flask until the purple iodine vapor is observed, which will then fade as it reacts with the magnesium surface. This process helps to remove the passivating oxide layer from the magnesium.
-
Initiation of Grignard Formation: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in a dropping funnel. Add a small amount of this solution to the magnesium suspension.
-
Maintaining the Reaction: The reaction is typically initiated by gentle warming or the addition of a few drops of a pre-formed Grignard reagent if necessary. A successful initiation is indicated by the disappearance of the iodine color (if used for activation) and the appearance of a cloudy or brownish solution. Once initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete conversion. The resulting Grignard reagent solution should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if required.[4]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the formation of (5-Fluoro-2-methylphenyl)magnesium iodide.
| Parameter | Value | Notes |
| Reactant | This compound | --- |
| Reagent | Magnesium Turnings | 1.2 equivalents |
| Solvent | Anhydrous Diethyl Ether or THF | --- |
| Initiator | Iodine (catalytic amount) | Optional, for activation |
| Reaction Temperature | Reflux (~35 °C for Ether, ~66 °C for THF) | --- |
| Reaction Time | 1-2 hours | --- |
| Expected Yield | 80-95% | Based on similar aryl iodides |
| Appearance | Cloudy, brownish solution | --- |
Experimental Workflow
Caption: Workflow for the synthesis of (5-Fluoro-2-methylphenyl)magnesium iodide.
Mechanism and Selectivity
The formation of the Grignard reagent proceeds via a single electron transfer (SET) mechanism at the surface of the magnesium metal. The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds is the key to the selectivity of this reaction.[1] The C-I bond is considerably weaker and more readily undergoes oxidative addition to the magnesium metal compared to the very strong and unreactive C-F bond.[2][5]
Caption: Simplified mechanism of Grignard reagent formation.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential, as Grignard reagents react violently with water.[6]
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
The reaction can be exothermic and should be cooled with an ice bath if the reflux becomes too vigorous.
This application note provides a comprehensive and detailed protocol for the successful and selective synthesis of (5-Fluoro-2-methylphenyl)magnesium iodide. By following the outlined procedures and safety precautions, researchers and drug development professionals can reliably produce this important intermediate for use in a wide range of synthetic applications. The high reactivity and selectivity of this Grignard reagent make it a valuable tool for the introduction of the 5-fluoro-2-methylphenyl moiety in the development of new chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Lithiation of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3] 2-Fluoro-5-iodotoluene is a valuable starting material in this context, offering a versatile platform for the synthesis of complex fluorinated molecules. The presence of an iodine atom allows for facile metal-halogen exchange to generate a highly reactive organolithium intermediate. This aryllithium species can then be reacted with a wide array of electrophiles to introduce diverse functional groups, paving the way for the construction of novel pharmaceutical candidates and key intermediates.[1][4]
This document provides detailed protocols for the lithiation of this compound via an iodine-lithium exchange reaction and subsequent trapping with various electrophiles. It also outlines the significance of the resulting functionalized 2-fluorotoluene derivatives in medicinal chemistry and drug development.
Reaction Principle
The core of the methodology lies in the iodine-lithium exchange reaction, a rapid and efficient process for the generation of aryllithium reagents.[5][6] Treatment of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in the selective replacement of the iodine atom with lithium. The resulting 2-fluoro-5-lithiated toluene is a potent nucleophile that can be readily functionalized.
Experimental Protocols
Materials and Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Selected electrophile (e.g., dimethylformamide (DMF), triisopropyl borate, benzaldehyde)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (oven or flame-dried)
-
Magnetic stirrer and stirring bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles for transfer of reagents
General Protocol for the Lithiation of this compound and Electrophilic Quench:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF (or Et₂O) to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise to the cooled solution while stirring. The reaction is typically very fast, often complete within 15-30 minutes.[5]
-
Electrophilic Trapping: To the freshly prepared solution of 2-fluoro-5-lithiated toluene, add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired functionalized 2-fluorotoluene derivative.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the lithiation of this compound and subsequent trapping with common electrophiles. Please note that yields are illustrative and can vary based on the specific reaction conditions and the nature of the electrophile.
| Electrophile | Product | Lithiation Conditions | Trapping Conditions | Typical Yield (%) |
| Dimethylformamide (DMF) | 2-Fluoro-5-methylbenzaldehyde | n-BuLi, THF, -78 °C, 30 min | DMF, -78 °C to rt, 2 h | 75-85 |
| Triisopropyl borate | (2-Fluoro-5-methylphenyl)boronic acid | n-BuLi, THF, -78 °C, 30 min | B(OiPr)₃, -78 °C to rt, 2 h | 70-80 |
| Benzaldehyde | (2-Fluoro-5-methylphenyl)(phenyl)methanol | n-BuLi, THF, -78 °C, 30 min | PhCHO, -78 °C to rt, 2 h | 80-90 |
Mandatory Visualizations
Caption: General workflow for the lithiation of this compound.
Caption: Synthetic pathways from 2-fluoro-5-lithiated toluene.
Applications in Drug Development
The functionalized 2-fluorotoluene derivatives synthesized via this lithiation protocol are valuable intermediates in the development of new therapeutic agents. The strategic placement of the fluorine atom can significantly enhance the pharmacological properties of a drug candidate.
-
Building Blocks for Heterocyclic Synthesis: The aldehyde derivative obtained from quenching with DMF is a versatile precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many approved drugs.
-
Cross-Coupling Reactions: The boronic acid derivative is a key substrate for Suzuki and other palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex biaryl structures, a common motif in kinase inhibitors and other targeted therapies.
-
Access to Diverse Functional Groups: The ability to introduce a wide range of functional groups through electrophilic trapping provides access to a diverse chemical space for structure-activity relationship (SAR) studies. This is crucial in the lead optimization phase of drug discovery.
The incorporation of the 2-fluorotoluene moiety has been instrumental in the design of compounds targeting a variety of biological targets, including enzymes, receptors, and ion channels. The methodologies described herein provide a reliable and efficient route to these important pharmaceutical building blocks.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Indoles through Domino Reactions of 2-Fluorotoluenes and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: The Strategic Use of 2-Fluoro-5-iodotoluene in the Synthesis of Advanced Agrochemicals
Introduction
In the field of agrochemical research and development, the design of novel, effective, and environmentally benign active ingredients is paramount. Fluorinated organic compounds have become indispensable, with over half of recently registered agrochemicals containing fluorine.[1] The presence of fluorine can significantly enhance a molecule's biological activity, metabolic stability, and lipophilicity. 2-Fluoro-5-iodotoluene is a key fluorinated building block, offering chemists a versatile scaffold for constructing complex agrochemical candidates.[2][3] Its structure is particularly amenable to modern palladium-catalyzed cross-coupling reactions, where the iodine atom serves as an excellent leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.
These application notes provide detailed protocols for leveraging this compound in two of the most powerful transformations in synthetic chemistry: the Suzuki-Miyaura coupling and the Sonogashira coupling. These methods are fundamental for creating the biaryl, heteroaryl, and alkynyl structures found in many modern herbicides, fungicides, and insecticides.
Application 1: Synthesis of Biaryl Precursors via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. This reaction is instrumental in synthesizing the biaryl backbones of many agrochemicals, such as the picolinate class of herbicides.[4][5][6] Using this compound as the aryl halide partner allows for the direct incorporation of the 4-fluoro-3-methylphenyl moiety, a key substructure in various bioactive molecules.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (degassed)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add the arylboronic acid (1.2 mmol, 1.2 eq) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[7]
Data Presentation: Representative Suzuki-Miyaura Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on established literature precedents.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Arylboronic Acid | Phenylboronic acid | 4-Methoxyphenylboronic acid | Pyridine-3-boronic acid |
| Catalyst (mol%) | Pd(PPh₃)₄ (3%) | PdCl₂(dppf) (2%) | Pd(OAc)₂ (2%) + SPhos (4%) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF |
| Temperature (°C) | 90 | 100 | 110 |
| Time (h) | 12 | 8 | 6 |
| Typical Yield (%) | 85 - 95% | 88 - 96% | 80 - 92% |
Application 2: Synthesis of Arylalkyne Scaffolds via Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkyne structures. These motifs are valuable precursors in agrochemical synthesis, serving as handles for further functionalization or as core components of the final active ingredient.[8][9][10]
General Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the palladium/copper co-catalyzed Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous Solvent (e.g., THF, DMF)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 eq) via syringe.
-
Add this compound (1.0 mmol, 1.0 eq) followed by the terminal alkyne (1.1 mmol, 1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired arylalkyne product.[9]
Data Presentation: Representative Sonogashira Reaction Parameters
| Parameter | Condition 1 | Condition 2 |
| Terminal Alkyne | Phenylacetylene | Trimethylsilylacetylene |
| Pd Catalyst (mol%) | PdCl₂(PPh₃)₂ (2%) | Pd(PPh₃)₄ (3%) |
| Cu(I) Source (mol%) | CuI (4%) | CuI (5%) |
| Base | Triethylamine | Diisopropylamine |
| Solvent | THF | DMF |
| Temperature (°C) | 25 (Room Temp) | 50 |
| Time (h) | 6 | 4 |
| Typical Yield (%) | 80 - 95% | 85 - 98% |
Visualized Workflows and Relationships
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: Suzuki-Miyaura reaction scheme.
Caption: Synthetic utility of this compound.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Fluoro-5-iodotoluene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling reaction with 2-Fluoro-5-iodotoluene.
Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or non-existent yields in the Suzuki coupling of this compound can often be attributed to several critical factors. A systematic check of your reaction parameters is the first step in troubleshooting. Key areas to focus on include the activity of the palladium catalyst, the choice of ligand and base, and the integrity of your reagents and reaction environment. The presence of a fluorine atom ortho to the coupling site can influence the electronic properties of the substrate, making careful optimization crucial.
Q2: I'm observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of the this compound. How can I minimize these?
A2: The formation of side products is a common challenge in Suzuki coupling reactions. Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture. To mitigate this, ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
Dehalogenation, the replacement of the iodine atom with hydrogen, can also occur. This side reaction can sometimes be influenced by the choice of base and the reaction time. Using a milder base or reducing the reaction time may help to decrease the amount of dehalogenated by-product.
Q3: Could the choice of palladium catalyst and ligand be the reason for my poor yield with this compound?
A3: Absolutely. The selection of the catalyst and ligand system is critical for a successful Suzuki coupling, especially with potentially challenging substrates. While standard catalysts like Pd(PPh₃)₄ can be effective, more robust systems are often required for substrates with specific electronic or steric properties.
For electron-rich aryl halides, bulky and electron-rich phosphine ligands, such as SPhos and XPhos, have proven to be highly effective.[1] These ligands can facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] Pre-catalysts like Pd₂(dba)₃ used in conjunction with these ligands, or integrated pre-catalysts like SPhos Pd G3, are also excellent choices to consider.[2] Another commonly successful catalyst for heteroaryl couplings, which can be analogous to challenging aryl halide couplings, is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[3]
Q4: How critical is the choice of base and solvent for the Suzuki coupling of this compound?
A4: The base and solvent system are interdependent and play a crucial role in the reaction's success. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[4]
Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][5] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, K₃PO₄ is a moderately strong base that is often effective in these types of couplings.[6]
The solvent must be capable of dissolving the reactants and facilitating the interaction of all components. A mixture of an organic solvent (like 1,4-dioxane or toluene) with water is frequently used to dissolve both the organic substrates and the inorganic base.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?
A1: For a starting point, a robust catalyst system is advisable. Consider using Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos.[3] A common base to start with is K₂CO₃ or K₃PO₄.[3][6] A solvent system of 1,4-dioxane and water (e.g., in a 4:1 ratio) is often a good choice.[2] It is recommended to start with a reaction temperature in the range of 80-100 °C and monitor the reaction progress.[2]
Q2: How can I tell if my palladium catalyst has decomposed?
A2: A common sign of catalyst decomposition is the formation of a black precipitate, often referred to as palladium black. This indicates that the active Pd(0) species has aggregated and is no longer catalytically active. This can be caused by exposure to oxygen or excessively high temperatures.
Q3: My boronic acid is not very stable. What can I do to improve the reaction outcome?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a known side reaction, particularly with electron-rich or some heteroaryl boronic acids.[6] To minimize this, you can use the boronic acid as soon as it is acquired or use more stable derivatives like pinacol esters. Using anhydrous conditions and a milder base such as potassium fluoride (KF) can also help reduce the extent of protodeboronation.
Q4: Is it necessary to use an inert atmosphere for the Suzuki coupling reaction?
A4: Yes, it is highly recommended to perform the Suzuki coupling under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and the promotion of side reactions like the homocoupling of the boronic acid.
Data Presentation
Table 1: Recommended Reaction Parameters for Suzuki Coupling of this compound
| Parameter | Recommended Options | Rationale & Notes |
| Aryl Halide | This compound (1.0 equiv) | The iodide is a highly reactive leaving group in Suzuki couplings. |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) Pd₂(dba)₃ (1-3 mol%) with Ligand SPhos Pd G3 Precatalyst (1-3 mol%) | Pd(dppf)Cl₂ is a reliable catalyst for many cross-couplings.[3] Buchwald ligands and pre-catalysts are excellent for challenging substrates.[2] |
| Ligand (if needed) | SPhos (2-6 mol%) XPhos (2-6 mol%) | Bulky, electron-rich ligands often improve yields for electron-rich aryl halides.[1] |
| Base | K₂CO₃ (2.0 - 3.0 equiv) K₃PO₄ (2.0 - 3.0 equiv) Cs₂CO₃ (2.0 - 3.0 equiv) | The choice of base is crucial and may require screening. K₃PO₄ is often a good starting point.[2][6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1) Toluene/H₂O | A biphasic solvent system helps to dissolve both organic and inorganic reagents.[2] |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system and may require optimization.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions. |
Experimental Protocols
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling using a Buchwald Ligand/Pre-catalyst
This protocol utilizes a more advanced catalyst system that can be beneficial for challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, SPhos Pd G3 Precatalyst, and K₃PO₄ to a reaction vessel.
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 7-9).
Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Stille Coupling of 2-Fluoro-5-iodotoluene
Welcome to the technical support center for the Stille coupling of 2-Fluoro-5-iodotoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully carrying out this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Stille coupling reaction of this compound?
The Stille coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. In the case of this compound, the iodine atom serves as the leaving group for the coupling with various organostannanes. This reaction is a versatile tool for synthesizing complex fluorinated biaryl, vinyl, or other substituted toluene derivatives.
Q2: What are the most common side products observed in the Stille coupling of this compound?
While specific quantitative data for the Stille coupling of this compound is not extensively documented in readily available literature, based on the general mechanism of the Stille reaction, the following side products are commonly encountered:
-
Homocoupling of the Organostannane: This is often the major side reaction where two molecules of the organostannane reagent couple to form a dimer.[1] This can occur through a reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]
-
Homocoupling of this compound: The aryl iodide can also undergo homocoupling to form 2,2'-difluoro-5,5'-dimethylbiphenyl. This is a common side reaction in many palladium-catalyzed cross-coupling reactions.
-
Protodestannylation: This side reaction involves the cleavage of the carbon-tin bond of the organostannane by a proton source (e.g., trace water or acidic impurities), leading to the formation of a protonated version of the organostannane's organic group and reducing the amount of reagent available for the desired cross-coupling.
-
Reduction of this compound: The starting aryl iodide can be reduced to 2-fluorotoluene, a process known as hydrodehalogenation.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation is crucial for achieving a high yield of the desired product. Here are some strategies:
-
High-Quality Reagents and Solvents: Use pure, dry, and degassed solvents to minimize protodestannylation and side reactions caused by oxygen. Ensure the organostannane reagent is of high purity.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes promote side reactions. The choice of palladium catalyst, ligand, and additives can also significantly impact the reaction outcome.
-
Control Stoichiometry: Using a slight excess of the organostannane (e.g., 1.1 to 1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion, but a large excess may lead to increased homocoupling of the stannane.
-
Additives: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the transmetalation step and suppress side reactions. Lithium chloride (LiCl) can also be beneficial in some cases by facilitating the transmetalation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | Inactive catalyst | Use a fresh, active palladium catalyst. Consider using a pre-catalyst that is readily reduced to Pd(0) in situ. |
| Poor quality organostannane | Use a freshly prepared or high-purity organostannane. | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Catalyst poisoning | Ensure all reagents and solvents are free of impurities that could poison the catalyst (e.g., thiols, excess phosphine). | |
| Significant organostannane homocoupling | Reaction conditions favor homocoupling | Lower the reaction temperature. Screen different palladium catalysts and ligands. Reduce the amount of organostannane used. |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | |
| Significant this compound homocoupling | Reaction conditions favor aryl-aryl coupling | Screen different ligands and solvents. Lower the reaction temperature. |
| Formation of 2-fluorotoluene (hydrodehalogenation) | Presence of a hydrogen source | Use rigorously dried and degassed solvents and reagents. |
| Certain phosphine ligands can promote this | Consider using different phosphine ligands or phosphine-free catalyst systems. |
Experimental Protocol (Representative)
This protocol is a general guideline for the Stille coupling of this compound with a generic organostannane (R-SnBu₃). Optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) is often necessary for specific substrates.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a catalyst like Pd₂(dba)₃, e.g., PPh₃, AsPh₃) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the ligand (if applicable).
-
Add the anhydrous, degassed solvent via cannula.
-
Add the organostannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
To effectively troubleshoot and optimize the reaction, it is crucial to collect quantitative data. Below is a template for recording experimental results.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Stannane Homocoupling (%) | Yield of Aryl Homocoupling (%) |
| 1 | |||||||||
| 2 | |||||||||
| 3 |
Visualizations
Stille Coupling Catalytic Cycle
References
Technical Support Center: Purification of Biaryl Products from 2-Fluoro-5-iodotoluene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of biaryl products derived from reactions involving 2-Fluoro-5-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions where this compound is used to synthesize biaryls?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form biaryl structures. The most common of these is the Suzuki-Miyaura coupling, where it is reacted with an aryl boronic acid or ester.[1][2] Other relevant cross-coupling reactions include Stille, Negishi, and Hiyama couplings.
Q2: What are the typical impurities encountered when purifying biaryl products from these reactions?
A2: Common impurities include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts of the boronic acid, and residual palladium catalyst.[3] Depending on the reaction conditions, side products from defluorination or deiodination may also be present.
Q3: Which analytical techniques are recommended for assessing the purity of the final biaryl product?
A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for determining the percentage purity and detecting trace impurities.[4][5] Structural confirmation and purity assessment can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS).[4][6]
Q4: How can I remove residual palladium from my final product?
A4: Residual palladium can often be removed by column chromatography on silica gel.[7] In cases where the palladium is persistent, treatment of the organic solution with a scavenger resin or an aqueous wash with a solution of sodium sulfide or thiourea can be effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of biaryl products synthesized using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low isolated yield after purification | Product loss during aqueous work-up: The biaryl product may have some solubility in the aqueous phase, especially if it is polar. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a fresh portion of the organic solvent. |
| Incomplete elution from the chromatography column: The product may be strongly adsorbed onto the silica gel. | Gradually increase the polarity of the eluent. If the product is still not eluting, consider using a different stationary phase (e.g., alumina) or a different solvent system. | |
| Product decomposition on silica gel: Some sensitive biaryl compounds can degrade on acidic silica gel. | Neutralize the silica gel with a base (e.g., triethylamine) before use, or use a deactivated silica gel. Alternatively, consider purification by recrystallization. | |
| Co-elution of impurities during column chromatography | Inappropriate solvent system: The chosen eluent may not have sufficient resolving power to separate the product from a closely eluting impurity. | Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system. A less polar or more polar solvent system, or a combination of solvents, may provide better separation. |
| Column overloading: Too much crude product applied to the column can lead to poor separation. | Use a larger column or reduce the amount of crude material loaded. A good rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| Presence of starting material (this compound) in the final product | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction by TLC or GC-MS to ensure all the starting material is consumed before work-up.[8] |
| Similar polarity to the product: The starting material may have a similar polarity to the desired biaryl, making separation by chromatography difficult. | Optimize the chromatography solvent system for better separation. If separation is still challenging, consider a chemical quench of the unreacted starting material before work-up. | |
| Persistent colored impurities in the final product | Residual palladium catalyst: Palladium complexes can be colored and may persist through purification. | As mentioned in the FAQ, use a palladium scavenger or perform an appropriate aqueous wash. |
| Formation of colored byproducts: Side reactions may lead to the formation of colored, often polar, impurities. | A charcoal treatment of the solution containing the crude product can sometimes remove colored impurities. Recrystallization is also an effective method for removing colored byproducts. |
Experimental Protocols
General Suzuki-Miyaura Coupling Reaction Work-up
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to facilitate the separation of compounds.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl product.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the biaryl product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure biaryl product.
Data Presentation
The following table summarizes typical purification outcomes for a generic biaryl product derived from this compound. Actual results will vary depending on the specific reaction and coupling partner.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Advantages | Disadvantages |
| Column Chromatography | 60-90 | >98 | High purity, applicable to a wide range of compounds. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | 50-80 | >99 | Can provide very high purity, scalable. | Finding a suitable solvent can be challenging, potential for lower yield. |
| Preparative HPLC | 40-70 | >99.5 | Highest purity achievable, excellent for separating close-eluting impurities. | Expensive, limited sample capacity, requires specialized equipment. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of biaryl products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. rdi2.rmutsb.ac.th [rdi2.rmutsb.ac.th]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-5-iodotoluene Stille Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions involving 2-Fluoro-5-iodotoluene. The focus is on the effective removal of tin byproducts, a critical step for ensuring the purity of synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common tin byproducts in a Stille reaction and why are they problematic?
In a typical Stille coupling, the primary tin byproducts include unreacted organostannane reagents (e.g., R-SnBu₃), trialkyltin halides (e.g., Bu₃SnI), and hexaalkylditin (Bu₃SnSnBu₃). These organotin compounds are notoriously toxic and must be removed from the final product, especially for pharmaceutical applications where stringent limits on heavy metal impurities are in place.[1] Their removal can be challenging due to their often similar polarity to the desired product, leading to co-elution during chromatographic purification.
Q2: I've performed a standard aqueous workup, but my product is still contaminated with tin residues. What should I do?
A simple aqueous wash is often insufficient for complete removal of organotin byproducts. More specialized techniques are required. The most common and effective methods include:
-
Aqueous Potassium Fluoride (KF) Wash: This method precipitates organotin halides as insoluble trialkyltin fluoride (R₃SnF), which can be removed by filtration.[1][2][3]
-
Chromatography on Treated Silica Gel: Using silica gel treated with a base like triethylamine (TEA) or potassium carbonate (K₂CO₃) can effectively trap the acidic tin byproducts.[4][5]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing tin impurities.[6]
Q3: How do I choose the best purification method for my specific product?
The choice of purification method depends on the properties of your coupled product derived from this compound.
-
For products with moderate to low polarity: Flash chromatography on silica gel treated with triethylamine is often a good first choice due to its speed and efficiency.[2][5]
-
For products that are solids: Recrystallization is a powerful technique that can yield highly pure material.[6] Solvent selection is crucial and should be guided by the solubility profile of your product.
-
For stubborn cases or when very low tin levels are required: A combination of methods, such as an initial KF wash followed by chromatography on K₂CO₃-treated silica, can be very effective.[4]
Q4: Are there any non-aqueous methods for tin removal?
Yes, for water-sensitive substrates, non-aqueous workups are available. Flash chromatography using silica gel treated with triethylamine or potassium carbonate in a non-aqueous eluent system is a common and effective approach.[1][5]
Q5: How can I quantify the amount of residual tin in my final product?
For precise quantification of trace tin residues, several analytical techniques are available:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace metals.[7]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique for elemental analysis.
-
Atomic Absorption Spectroscopy (AAS): A widely used method for quantifying specific metal concentrations.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used for the speciation and quantification of organotin compounds.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tin fluoride. | Ensure vigorous stirring of the biphasic mixture for at least one hour. If a precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[1] Consider a pre-treatment with iodine (I₂) to convert any unreacted tin hydrides or ditins to tin halides, which are more readily precipitated by KF.[2] |
| Product and Tin Byproducts Co-elute During Chromatography | Similar polarities of the product and tin impurities. | Use silica gel treated with 2-5% triethylamine or 10% w/w potassium carbonate in the eluent to trap the acidic tin species.[4][5] |
| Low Product Recovery After Purification | Product may be adsorbing to the precipitated tin fluoride or the treated silica gel. | Thoroughly wash the filter cake (Celite® or silica) with the organic solvent to recover any adsorbed product. If using treated silica, ensure the eluent polarity is sufficient to elute your product. |
| Product Decomposition on Silica Gel | The product is sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (treated with triethylamine) or an alternative stationary phase like neutral alumina.[10][11] |
Quantitative Data on Tin Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin byproducts.
| Method | Reported Residual Tin Level | Reference |
| Chromatography with 10% K₂CO₃ on Silica Gel | < 15 ppm | [4] |
| Chromatography with 10% KF on Silica Gel | < 30 ppm | [12] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | [4] |
| Slurrying in MTBE followed by Recrystallization | Minimized residual tin | [6] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This protocol is a common first step for removing the bulk of organotin byproducts.
-
Reaction Quench: Once the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride. Shake vigorously for 1-2 minutes.
-
Stirring: For optimal precipitation, transfer the biphasic mixture to a flask and stir vigorously for at least 1 hour.
-
Filtration: If a solid precipitate (tributyltin fluoride) forms, filter the entire mixture through a pad of Celite®. Wash the filter cake with the organic solvent.
-
Workup: Return the filtrate to the separatory funnel, separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Chromatography on Triethylamine-Treated Silica Gel
This method is particularly useful for acid-sensitive compounds and when tin byproducts co-elute with the product on standard silica gel.
-
Silica Gel Preparation: Prepare a slurry of silica gel in the desired eluent (e.g., hexane/ethyl acetate) containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture (ideally after a preliminary KF wash) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.
Protocol 3: Recrystallization
For solid products, recrystallization can be a highly effective final purification step.
-
Solvent Selection: Choose a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. The tin byproducts should ideally remain in solution upon cooling.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. sdlookchem.com [sdlookchem.com]
Technical Support Center: Scale-Up of 2-Fluoro-5-iodotoluene Reactions
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-5-iodotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory and industrial synthesis method for this compound?
A1: The most prevalent method for both laboratory and industrial synthesis of this compound is the Sandmeyer reaction.[1][2] This multi-step process typically starts with the diazotization of 2-fluoro-5-aminotoluene, followed by a reaction with an iodide salt, often potassium iodide, to introduce the iodine atom onto the aromatic ring.[3]
Q2: What are the primary challenges when scaling up the Sandmeyer reaction for this compound synthesis?
A2: Scaling up the Sandmeyer reaction presents several key challenges:
-
Thermal Management: The diazotization step is highly exothermic and requires strict temperature control, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt and minimize the formation of hazardous and impure byproducts.[4] Inefficient heat removal in large reactors can lead to runaway reactions.
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Mixing Efficiency: Ensuring homogeneous mixing of reactants is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration, which can lead to increased impurity formation.
-
Reagent Addition Rate: The rate of addition of the diazotizing agent (e.g., sodium nitrite solution) is a critical parameter that needs to be carefully controlled during scale-up to maintain the desired temperature and reaction profile.
-
Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. On a large scale, the rate of gas evolution must be managed to prevent excessive pressure buildup in the reactor.
-
Impurity Profile: The types and quantities of impurities can change significantly during scale-up. Common impurities include phenolic byproducts from the reaction of the diazonium salt with water, and other isomers.[3]
-
Safety: Diazonium salts are potentially explosive, especially when dry. Therefore, they are typically generated and used in situ in a solution.[5]
Q3: Are there alternative synthesis routes that are more amenable to scale-up?
A3: While the Sandmeyer reaction is common, continuous flow synthesis is emerging as a safer and more scalable alternative for hazardous reactions like diazotizations.[6][7][8][9][10] Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and minimize the accumulation of hazardous intermediates, thereby improving safety and often increasing yield and purity.[6][7][8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | - Incomplete diazotization.- Decomposition of the diazonium salt due to high temperature.- Inefficient mixing.- Sub-optimal reagent stoichiometry. | - Ensure the reaction temperature is maintained between 0-5 °C during diazotization.- Optimize the addition rate of the nitrite solution.- Improve agitation to ensure homogeneous mixing.- Re-evaluate the molar ratios of reactants for the larger scale. |
| High Impurity Levels (e.g., phenolic byproducts) | - Presence of excess water reacting with the diazonium salt.- Localized overheating.- Incorrect pH. | - Use anhydrous or low-water content solvents where possible.- Improve cooling efficiency and mixing to prevent hot spots.- Maintain the acidic conditions required for the stability of the diazonium salt. |
| Foaming or Excessive Gas Evolution | - Rapid decomposition of the diazonium salt. | - Control the rate of addition of the iodide solution to manage the rate of nitrogen evolution.- Ensure the reactor has an adequate venting system. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality.- Poor control over process parameters (temperature, addition rate, mixing). | - Implement stringent quality control for all starting materials.- Utilize process analytical technology (PAT) to monitor and control critical parameters in real-time. |
| Difficulties in Product Isolation and Purification | - Formation of oily byproducts or tars.- Product co-distilling with impurities. | - Optimize the work-up procedure, including quenching and extraction steps.- For purification, consider vacuum distillation or crystallization. High-performance liquid chromatography (HPLC) can be used for analysis and small-scale purification, while techniques like fractional distillation are more suitable for large-scale operations. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Sandmeyer Reaction (Illustrative)
Materials:
-
2-Fluoro-5-aminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-5-aminotoluene in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Diagrams
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cross-Coupling Reactions with 2-Fluoro-5-iodotoluene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting and guidance for cross-coupling reactions involving 2-fluoro-5-iodotoluene. The primary focus is on preventing the formation of undesired homocoupling byproducts, which can significantly impact reaction yield and purification efficiency.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?
A1: Homocoupling is a common side reaction where two identical molecules couple with each other instead of the intended cross-coupling between two different reactants.[1] When using this compound, this can result in two main undesired products:
-
Dimerization of this compound: Forming 4,4'-difluoro-3,3'-dimethylbiphenyl.
-
Dimerization of the coupling partner: For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[2]
This side reaction is undesirable because it consumes starting materials, lowers the yield of the target molecule, and complicates the purification process due to the structural similarities between the product and the byproduct.[2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?
A2: The main drivers of homocoupling are often linked to the presence of dissolved oxygen and the palladium catalyst's oxidation state.[1][2]
-
Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2][3][4] These Pd(II) species can then promote the homocoupling of organometallic reagents, such as boronic acids in Suzuki coupling.[3][5]
-
Palladium(II) Precatalysts: Using a Pd(II) precatalyst, like Pd(OAc)₂, without an efficient initial reduction to the active Pd(0) state can lead to a stoichiometric homocoupling of the organometallic partner.[1][2][5]
Q3: How does the choice of cross-coupling reaction affect potential homocoupling?
A3: The nature of the homocoupling byproduct is directly related to the specific reaction type:
-
Suzuki-Miyaura Coupling: The most prevalent byproduct is the dimerization of the organoboron reagent (e.g., R-B(OH)₂ to form R-R).[1]
-
Sonogashira Coupling: The typical byproduct is a 1,3-diyne (a dimer of the terminal alkyne), which results from an oxidative process often called Glaser or Hay coupling.[1][6][7]
-
Heck Coupling: While generally less prone to homocoupling of the aryl halide, side reactions can occur. The primary concern is ensuring selective coupling with the alkene.[8][9]
-
Buchwald-Hartwig Amination: The main challenge is typically not homocoupling of the aryl halide but ensuring efficient C-N bond formation and avoiding side reactions like hydrodehalogenation.[10]
-
Ullmann Coupling: This reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides.[11][12][13] Modern variations can be used for cross-coupling, but homocoupling remains a significant competing reaction.[13]
Q4: How can I visually identify if homocoupling is a significant issue in my reaction?
A4: Homocoupling can be suspected if you observe a significant amount of a symmetrical byproduct in your crude reaction mixture through analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a non-polar spot on a TLC plate or a peak in the chromatogram corresponding to the mass of the dimerized starting material is a strong indicator.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses the common problem of significant homocoupled byproduct formation and provides actionable solutions.
Problem: Significant formation of homocoupled biaryl byproduct is observed.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[14] | Reduces the oxidation of the Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[3] |
| Use of a Pd(II) Precatalyst | Consider using a Pd(0) source like Pd₂(dba)₃ or a modern, pre-formed Pd(0) precatalyst (e.g., a Buchwald G3 precatalyst).[2][14] If using a Pd(II) source, adding a mild reducing agent like potassium formate can be beneficial.[3][15] | Minimizes the initial concentration of Pd(II) available to participate in homocoupling of the coupling partner (e.g., boronic acid).[3][14] |
| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the catalyst and modulating reactivity. For substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) are often effective.[2][16] | Bulky ligands accelerate the desired catalytic cycle (oxidative addition and reductive elimination), making the competing homocoupling pathway less favorable.[2] |
| Suboptimal Base Selection | The choice and strength of the base can influence the rate of transmetalation versus competing side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific coupling partners. | A weaker base may slow down the desired reaction, but an overly strong base can promote side reactions. Finding the right balance is key. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[17] | Suppresses the rate of undesired homocoupling pathways relative to the cross-coupling reaction. |
| High Concentration of Reagents | If homocoupling of the nucleophilic partner is the main issue, consider a slow addition of this reagent to the reaction mixture.[17] | Keeps the instantaneous concentration of the nucleophile low, thus disfavoring the bimolecular homocoupling reaction.[17] |
Quantitative Data Summary
The following tables summarize data on factors influencing homocoupling.
Table 1: Effect of Additives on Homocoupling in Suzuki Coupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct.[2][3] |
Table 2: General Effect of Ligand Type on Homocoupling in Suzuki Coupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a generalized method for coupling this compound with an arylboronic acid, emphasizing techniques to prevent homocoupling.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a rigorously anaerobic environment.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via cannula or syringe. Solvents should be degassed beforehand by sparging with argon for at least 30 minutes.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Competing Catalytic Cycles: Cross-Coupling vs. Homocoupling
Caption: Competing pathways for desired cross-coupling and undesired homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
- 12. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-5-iodotoluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 2-fluoro-5-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound and why are they prone to deactivation?
A1: Palladium-based catalysts are most commonly employed for cross-coupling reactions involving this compound, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2][3][4] These catalysts are favored for their high efficiency in forming carbon-carbon and carbon-heteroatom bonds.[5] However, they are susceptible to deactivation through several mechanisms, including:
-
Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[6][7]
-
Poisoning: Strong binding of impurities or reactants to the catalyst's active sites, rendering them inactive.[6][7]
-
Leaching: Dissolution of the active metal from the support into the reaction medium.[6][8]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[6][8][9]
Q2: I'm observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: A black precipitate is often indicative of the formation of palladium black, which consists of aggregated, inactive palladium(0) particles.[10] This phenomenon signals catalyst decomposition. To mitigate its formation, consider the following preventative measures:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture, and maintain a positive pressure of an inert gas like argon or nitrogen to prevent oxygen-induced oxidation and decomposition of the catalyst.[10]
-
Utilize Appropriate Ligands: Well-designed phosphine ligands can stabilize palladium nanoparticles and prevent their aggregation.[10]
-
Control Reaction Temperature: Avoid excessively high temperatures, as they can accelerate catalyst agglomeration.[10]
Q3: My reaction yield has significantly decreased upon scaling up. Could this be related to catalyst deactivation?
A3: Yes, a decrease in yield upon scaling up can be linked to catalyst deactivation. Factors that might be well-controlled on a small scale can become problematic in larger reactions. These can include inefficient heat transfer leading to localized overheating and catalyst sintering, or inadequate mixing resulting in poor mass transfer and localized high concentrations of reagents that can promote side reactions and catalyst poisoning. Careful optimization of reaction parameters, including stirring rate, temperature control, and the rate of reagent addition, is crucial when scaling up.
Q4: Can the iodine atom in this compound contribute to catalyst deactivation?
A4: While the carbon-iodine bond is the desired site of reactivity in cross-coupling reactions, high concentrations of iodide ions in the reaction mixture, which are generated as a byproduct, can potentially act as a catalyst poison by coordinating to the palladium center and inhibiting its catalytic activity. The choice of base and solvent can influence the solubility and concentration of iodide salts, thereby affecting the catalyst's stability.
Q5: Are there any general strategies to improve catalyst stability and longevity in reactions with this compound?
A5: To enhance catalyst stability and lifespan, consider the following strategies:
-
Ligand Selection: Employ bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can stabilize the active catalytic species and prevent aggregation.
-
Pre-catalyst Choice: Use air-stable palladium pre-catalysts that are efficiently reduced in situ to the active Pd(0) species.[11]
-
Reaction Conditions: Optimize the solvent, base, and temperature to ensure a balance between reaction rate and catalyst stability. For instance, sometimes a lower temperature for a longer duration can preserve the catalyst's activity.[10]
-
Additive Use: In some cases, additives can help to stabilize the catalyst or regenerate the active species.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient catalyst activation. | Use a palladium(II) precatalyst that is easily reduced in situ, or an air-stable Pd(0) source.[10] |
| Catalyst poisoning by impurities. | Purify all reactants and solvents. Ensure the inert gas used is of high purity. | |
| Incorrect ligand-to-metal ratio. | An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[10] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen or high temperatures. | Rigorously degas solvents and maintain an inert atmosphere. Optimize the reaction temperature.[10] |
| Ligand degradation. | Choose a more robust ligand for the given reaction conditions. | |
| Inconsistent Results Between Batches | Variation in the quality of reagents or catalyst. | Use reagents and catalysts from a reliable source and from the same batch if possible. |
| Presence of moisture or air. | Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. | |
| Reaction Stalls Before Completion | Gradual catalyst deactivation. | Consider a second addition of the catalyst or using a more robust catalyst system. |
| Product inhibition. | If the product can coordinate to the catalyst, try to run the reaction at a higher dilution. |
Quantitative Data Summary
The following tables provide representative data for palladium-catalyzed cross-coupling reactions with aryl iodides, similar to this compound, to illustrate the impact of reaction conditions on catalyst performance.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of an Aryl Iodide
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 2 | 100 | 12 | 75 |
| 2 | SPhos | 1 | 80 | 6 | 95 |
| 3 | XPhos | 1 | 80 | 6 | 98 |
| 4 | No Ligand | 5 | 100 | 24 | <10 |
Data is representative and based on typical conditions for Suzuki-Miyaura reactions.
Table 2: Influence of Base on Buchwald-Hartwig Amination of an Aryl Iodide
| Entry | Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 2 | 110 | 24 | 60 |
| 2 | Cs₂CO₃ | 1.5 | 100 | 12 | 85 |
| 3 | NaOtBu | 1 | 90 | 8 | 92 |
| 4 | K₃PO₄ | 1.5 | 100 | 18 | 78 |
Data is representative and based on typical conditions for Buchwald-Hartwig amination reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., dioxane, 5 mL) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Regeneration of a Deactivated Heterogeneous Palladium Catalyst (e.g., Pd/C)
For palladium catalysts deactivated by carbonaceous deposits, an oxidative treatment can sometimes restore activity. This is generally applicable to heterogeneous catalysts like Pd/C.
-
Catalyst Recovery: Filter the deactivated catalyst from the reaction mixture and wash it with a suitable solvent to remove adsorbed organic species.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Oxidative Treatment: Place the dried catalyst in a tube furnace and heat it under a flow of air or a mixture of oxygen and an inert gas at a controlled temperature (e.g., 200-300 °C) for several hours to burn off the carbonaceous deposits.[12]
-
Reduction (if necessary): After oxidation, the palladium may be in an oxidized state (PdO). A reduction step under a hydrogen flow may be necessary to regenerate the active Pd(0) species.[10]
Visualizations
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. jmcct.com [jmcct.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. scispace.com [scispace.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. ss-pub.org [ss-pub.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of 2-fluoro-5-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do their reactivities compare?
A1: this compound presents three main sites for functionalization: the carbon-iodine (C-I) bond, the carbon-fluorine (C-F) bond, and the aromatic C-H bonds.
-
C-I Bond (Position 5): This is the most reactive site for cross-coupling reactions. The C-I bond is weaker than the C-F and C-H bonds, making it more susceptible to oxidative addition by palladium catalysts.[1]
-
Aromatic C-H Bonds (Positions 3, 4, and 6): These sites can be functionalized through methods like directed ortho-metalation (DoM). The fluorine and methyl groups influence the acidity of the neighboring protons, affecting the regioselectivity of deprotonation.
-
C-F Bond (Position 2): The C-F bond is generally the least reactive under typical cross-coupling conditions and often remains intact. However, under harsh conditions or with specific catalytic systems, C-F activation can occur.
Q2: How can I selectively functionalize the C-I bond without affecting other positions?
A2: Selective functionalization at the iodine-bearing carbon is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The key is to use reaction conditions that favor oxidative addition at the C-I bond over other potential reaction pathways. This generally involves using a suitable palladium catalyst and ligand system under relatively mild conditions.
Q3: What is a "halogen dance" reaction, and can it affect the regioselectivity of my experiments with this compound?
A3: A halogen dance is a base-induced intramolecular migration of a halogen atom on an aromatic ring.[2] In the context of this compound, treatment with a strong base could potentially lead to the migration of the iodine atom to an adjacent, more thermodynamically stable position, resulting in a mixture of constitutional isomers. This can complicate efforts to achieve high regioselectivity. The choice of base and reaction temperature are critical factors in controlling or preventing this phenomenon.[2]
Q4: What are the directing effects of the fluorine and methyl groups in this compound?
A4: The fluorine and methyl substituents play a significant role in directing functionalization, particularly in directed ortho-metalation reactions.
-
Fluorine: As an electronegative atom, fluorine can act as a weak ortho-directing group for metalation by coordinating with the organolithium reagent.[3]
-
Methyl Group: The methyl group is a weak activating group and can influence the position of metalation due to steric and electronic effects.
The interplay of these two groups, along with the iodine atom, determines the most acidic proton and therefore the site of lithiation.
Troubleshooting Guides
Issue 1: Low Regioselectivity in Suzuki-Miyaura Coupling (Mixture of Products)
| Symptom | Possible Cause | Suggested Solution |
| Reaction at positions other than the C-I bond. | High reaction temperature or a highly reactive catalyst system may be activating other sites. | Lower the reaction temperature and screen different palladium catalysts and phosphine ligands to find a less reactive system. |
| Formation of homocoupled byproducts. | The presence of oxygen can lead to the homocoupling of the boronic acid. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. |
| Low conversion of starting material. | The catalyst may be inactive, or the base may be inappropriate for the specific boronic acid used. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure the palladium catalyst is from a reliable source. |
Issue 2: Poor Yields in Sonogashira Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion to the desired coupled product. | The copper(I) co-catalyst may be inactive, or the base may not be strong enough to deprotonate the terminal alkyne. | Use fresh, high-purity CuI. Consider using a stronger amine base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Ensure all reagents and solvents are anhydrous. |
| Formation of Glaser coupling byproduct (alkyne homodimerization). | The presence of oxygen can promote the homocoupling of the alkyne. | Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere. A copper-free Sonogashira protocol can also be employed. |
| Decomposition of starting material or product. | The reaction temperature may be too high. | Perform the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress closely by TLC or GC. |
Issue 3: Lack of Regioselectivity in Directed ortho-Metalation
| Symptom | Possible Cause | Suggested Solution |
| Deprotonation at multiple sites on the aromatic ring. | The directing effects of the fluorine and methyl groups are not sufficiently differentiating the acidity of the aromatic protons. | Screen different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like TMEDA, which can influence the aggregation state and reactivity of the base. Temperature control is also crucial; perform the reaction at a very low temperature (e.g., -78 °C). |
| Halogen dance rearrangement leading to isomeric products. | The kinetic lithiation product is rearranging to a more thermodynamically stable isomer. | Use a "fast" electrophile that can trap the initial lithiated species before rearrangement can occur. The order of addition of reagents can also be critical. |
| No reaction or recovery of starting material after quenching. | The organolithium base is not strong enough, or there are trace amounts of water or other protic sources quenching the base. | Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Titrate the organolithium solution to determine its exact concentration. |
Data Presentation
Table 1: Illustrative Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (C5:other) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 | >98:2 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 92 | >99:1 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 78 | >95:5 |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 75 | >95:5 (trans) |
Note: The data in this table are representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a standard procedure for the selective coupling at the C-I bond.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL), this compound (1.0 mmol), and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-(phenylethynyl)toluene.
Protocol 2: Directed ortho-Metalation of this compound
This protocol provides a general method for the lithiation of the aromatic ring, with the regioselectivity being dependent on the specific directing effects of the substituents.[4][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key functionalization pathways for this compound.
Caption: Decision-making flowchart for troubleshooting low regioselectivity.
References
Technical Support Center: Managing Exothermic Reactions with 2-Fluoro-5-iodotoluene
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Fluoro-5-iodotoluene. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound that I should be concerned about?
A1: Based on the reactivity of aryl iodides, the following reactions involving this compound have the potential to be significantly exothermic:
-
Grignard Reagent Formation: The reaction of this compound with magnesium metal to form the corresponding Grignard reagent is known to be vigorously exothermic.
-
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is generally exothermic.[1] Specific examples include:
-
Sonogashira Coupling: Coupling with terminal alkynes. Unexpected exotherms have been reported during the Sonogashira coupling of aryl iodides.[1]
-
Suzuki-Miyaura Coupling: Coupling with boronic acids or esters.
-
Heck Coupling: Coupling with alkenes.
-
Stille Coupling: Coupling with organotin compounds.
-
Hiyama Coupling: Coupling with organosilicon compounds.
-
Negishi Coupling: Coupling with organozinc compounds.
-
Kumada Coupling: Coupling with other Grignard reagents.
-
Q2: What are the main hazards associated with uncontrolled exothermic reactions of this compound?
A2: The primary hazard is a thermal runaway, where the reaction rate increases uncontrollably due to the heat generated, leading to a rapid rise in temperature and pressure. This can result in:
-
Boiling of low-boiling point solvents: This can over-pressurize the reaction vessel, leading to an explosion.
-
Decomposition of reactants, products, or solvents: Thermal decomposition can generate large volumes of gas, further increasing pressure. Some reactants, like alkynes used in Sonogashira coupling, can pose a severe thermal decomposition hazard.[2]
-
Secondary, more hazardous reactions: High temperatures can initiate unintended and potentially explosive side reactions.
-
Release of toxic or flammable materials: A breach of the reaction vessel can expose personnel to hazardous substances.
Q3: How can I assess the potential exothermicity of my reaction?
A3: A thorough literature search for the specific reaction class is the first step. For novel reactions, it is highly recommended to perform a calorimetric study (e.g., using a reaction calorimeter) on a small scale to determine the heat of reaction, adiabatic temperature rise, and the rate of heat generation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid temperature increase | - Addition rate of a reactant is too fast.- Inadequate cooling.- Incorrect reagent concentration.- Catalyst activity is higher than anticipated. | - Immediately stop the addition of reactants.- Increase cooling to the maximum capacity.- If the temperature continues to rise rapidly, prepare for an emergency quench by adding a cold, inert solvent.- In a severe case, follow your institution's emergency procedures for a runaway reaction. |
| Pressure build-up in the reaction vessel | - Reaction temperature has exceeded the boiling point of the solvent.- Gas evolution from the reaction or decomposition.- Blockage in the pressure relief system. | - Ensure the condenser is functioning correctly and the cooling fluid is at the proper temperature.- Stop the reaction by ceasing reagent addition and reducing the temperature.- Do not vent a pressurized system directly without proper containment and safety measures.- If pressure continues to rise, evacuate the area and follow emergency protocols. |
| Localized "hot spots" in the reactor | - Poor mixing.- Addition of a reagent is not being dispersed quickly enough. | - Increase the stirring rate to improve homogeneity.- Ensure the addition tube is positioned to dispense into a well-agitated area of the reaction mixture. |
| Reaction does not initiate, followed by a sudden, violent reaction | - Induction period.- Poor quality or inactive catalyst.- Impurities inhibiting the reaction. | - Be cautious with reactions that have a known induction period. Add reagents slowly and monitor for any signs of reaction initiation.- If a reaction is expected to be exothermic and does not start, do not increase the temperature or add more catalyst without a thorough risk assessment. A sudden initiation could lead to a dangerous exotherm due to the accumulation of unreacted reagents. |
Quantitative Data on Similar Exothermic Reactions
| Reaction Type | Reactants | Heat of Reaction (ΔH) | Adiabatic Temperature Rise (ΔTad) | Maximum Temperature of the Synthesis Reaction (MTSR) | Reference |
| Sonogashira Coupling | Aryl Iodide and a terminal alkyne | -217.6 kJ/mol | 118.4 °C | 198.4 °C | [1] |
Note: This data is for an analogous reaction and should be used for illustrative purposes only. The actual values for your specific reaction with this compound may vary.
Experimental Protocols
General Protocol for Managing Exothermic Additions
This protocol provides a general framework for reactions where a reagent is added to a mixture, and an exotherm is anticipated.
-
Preparation:
-
Set up the reaction in a well-ventilated fume hood.
-
Use a reaction vessel of appropriate size to accommodate the full reaction volume and allow for sufficient headspace.
-
Equip the reactor with a mechanical stirrer for efficient mixing, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump for controlled reagent addition.
-
Have a cooling bath (e.g., ice-water or a cryocooler) ready and of sufficient capacity to absorb the expected heat of reaction.
-
-
Procedure:
-
Charge the reactor with this compound and the solvent.
-
Cool the mixture to the desired initial temperature, which should be low enough to provide a safe operating window below the boiling point of the solvent and any thermal decomposition temperatures.
-
Begin slow, dropwise addition of the second reagent (e.g., Grignard reagent solution, alkyne/base mixture).
-
Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
If the temperature begins to rise above the set point, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower addition rate.
-
After the addition is complete, continue to monitor the temperature as the reaction goes to completion. Some reactions may have a delayed exotherm.
-
-
Work-up:
-
Ensure the reaction has completely cooled to room temperature before proceeding with the work-up.
-
Be cautious when quenching the reaction, as this step can also be exothermic. Quench slowly and with adequate cooling.
-
Visualizations
Logical Workflow for Managing a Potential Exotherm
Caption: Decision workflow for managing temperature during an exothermic reaction.
Signaling Pathway for Thermal Runaway
Caption: Causal loop diagram illustrating the progression of a thermal runaway.
References
Technical Support Center: Work-up Procedures for 2-Fluoro-5-iodotoluene Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of Suzuki coupling reactions involving 2-Fluoro-5-iodotoluene. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the post-reaction processing of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of the products from the Suzuki coupling of this compound.
Q1: After quenching the reaction, I observe a persistent emulsion during the aqueous work-up. How can I resolve this?
A1: Emulsion formation is a common issue, particularly when using certain solvent systems and bases. Here are several strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filtration through Celite: Pass the entire mixture through a pad of Celite. This can help to break up the emulsion by filtering out fine particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as tert-butyl methyl ether (TBME) or toluene, which can alter the interfacial tension and break the emulsion.
Q2: My crude product is a dark color, suggesting palladium contamination. What is the most effective way to remove the residual palladium catalyst?
A2: Residual palladium catalysts can be persistent and require specific purification techniques for their removal.
-
Filtration through Celite or Silica Gel: A simple and often effective method is to filter the crude product solution through a short plug of silica gel or Celite. The polar silica or Celite can adsorb the palladium species.
-
Use of Scavengers: For more stubborn cases, specialized palladium scavengers can be employed. These are typically functionalized polymers or silica gels that selectively bind to palladium. Examples include thiol-functionalized silica or commercially available scavengers like MP-TMT.[1] The crude product is stirred with the scavenger, and then the mixture is filtered.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can also effectively adsorb palladium residues. The carbon is then removed by filtration.
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or a dilute solution of sodium thiosulfate, can help to extract palladium into the aqueous phase.
Q3: I am having difficulty separating my desired biaryl product from the boronic acid homocoupling byproduct by column chromatography. What should I do?
A3: Co-elution of the desired product with the boronic acid homocoupling byproduct is a frequent challenge, as they often have similar polarities.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different eluent systems. A switch from a standard ethyl acetate/hexanes system to a dichloromethane/hexanes or toluene/hexanes system might provide better separation.
-
Gradient Elution: Employing a shallow gradient elution can improve the resolution between closely eluting compounds.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a fluorinated silica phase, which can offer different selectivity for fluorinated molecules.[2]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. The solubility difference between the desired product and the homocoupling byproduct can be exploited to obtain a pure compound.
-
Chemical Treatment: In some cases, a selective chemical treatment can be used. For instance, if the homocoupling byproduct has a different reactivity due to the presence of two symmetrical aryl groups, it might be possible to selectively react it to form a more polar compound that is easier to separate.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the work-up of this compound Suzuki coupling reactions.
Q4: What are the most common byproducts to expect in a Suzuki coupling reaction with this compound?
A4: The most common byproducts include:
-
Homocoupling of the boronic acid: This results in a symmetrical biaryl derived from the boronic acid coupling with itself. This side reaction is often promoted by the presence of oxygen.[3][4]
-
Dehalogenation of this compound: The starting aryl iodide can be reduced to 2-fluorotoluene.[3]
-
Protodeboronation of the boronic acid: The boronic acid can react with water or other protic sources to revert to the corresponding arene.
Q5: What is a standard aqueous work-up procedure for a Suzuki coupling reaction?
A5: A typical aqueous work-up involves the following steps:
-
Quenching: Once the reaction is complete, it is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is transferred to a separatory funnel, and the product is extracted into an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. This is typically done three times to ensure complete extraction.
-
Washing: The combined organic layers are washed with water to remove water-soluble inorganic salts and byproducts. A subsequent wash with brine helps to remove residual water from the organic phase.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
Q6: How do I choose an appropriate solvent system for column chromatography to purify the fluorinated biaryl product?
A6: The choice of solvent system depends on the polarity of your product.
-
Initial Screening: Use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for many biaryl compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Target Rf: Aim for an Rf (retention factor) of around 0.2-0.3 for your desired product on the TLC plate, as this typically translates to good separation on a column.
-
Solvent Polarity Adjustment: If the Rf is too high, decrease the proportion of the polar solvent. If it is too low, increase the proportion of the polar solvent.
-
Alternative Solvents: For challenging separations, consider using toluene or ether as a component of the eluent, as they can offer different selectivity compared to ethyl acetate.
Q7: Can I use recrystallization to purify my 2-fluoro-5-aryltoluene product? What solvents should I try?
A7: Yes, recrystallization is often an excellent method for purifying solid biaryl products. The choice of solvent is crucial and requires some experimentation.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common Solvents to Try:
-
Single Solvents: Ethanol, methanol, isopropanol, hexanes, or heptane.
-
Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is poorly soluble). Common pairs include ethyl acetate/hexanes, dichloromethane/hexanes, and ethanol/water.
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.
Data Presentation
Table 1: Typical Work-up and Purification Parameters for 2-Fluoro-5-aryltoluene Synthesis
| Parameter | Typical Value/Range | Notes |
| Reaction Scale | 1 - 10 mmol | |
| Typical Isolated Yield | 70 - 95% | Highly dependent on the specific boronic acid and reaction conditions. |
| Purity after Chromatography | >98% | As determined by ¹H NMR or GC-MS. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | |
| Column Chromatography Eluent | 5-20% Ethyl Acetate in Hexanes | Adjust based on TLC analysis. |
| Recrystallization Solvent | Ethanol/Water or Hexanes/Ethyl Acetate | To be optimized for the specific product. |
Disclaimer: The values in this table are typical estimates and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the silica slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-iodotoluene and 2-Bromo-5-fluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of synthetic organic chemistry, halogenated aromatic compounds are indispensable building blocks for the construction of complex molecules, particularly within the pharmaceutical and materials science sectors. The choice of halogen on the aromatic scaffold is a critical decision that dictates the compound's reactivity in pivotal transformations like palladium-catalyzed cross-coupling reactions. This guide presents an objective, data-supported comparison between two key reagents: 2-Fluoro-5-iodotoluene and 2-Bromo-5-fluorotoluene .
The fundamental difference in the chemical behavior of these two molecules stems from the inherent properties of the carbon-iodine versus the carbon-bromine bond. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the palladium(0) center is almost always the rate-determining step. The reactivity trend for halogens in this step is well-established: I > Br > Cl > F. This guide will explore the practical consequences of this reactivity difference in three of the most common cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Physicochemical Properties and the Principle of Reactivity
The superior reactivity of aryl iodides over aryl bromides is directly linked to their lower carbon-halogen bond dissociation energy (BDE). The C-I bond is weaker and more easily cleaved by the palladium catalyst during the oxidative addition step, leading to faster reaction rates.
| Property | This compound | 2-Bromo-5-fluorotoluene |
| Molecular Formula | C₇H₆FI | C₇H₆BrF |
| Molecular Weight | 236.03 g/mol | 189.03 g/mol |
| Participating Halogen in Coupling | Iodine | Bromine |
| Average C(aryl)-X Bond Energy | ~213 kJ/mol | ~285 kJ/mol |
| General Reactivity Trend | High | Moderate |
Note: Bond dissociation energy values are generalized for aryl-halogen bonds and illustrate the relative strength.
Comparative Reactivity in Key Cross-Coupling Reactions
The established principles of organometallic chemistry predict that This compound will consistently exhibit higher reactivity than 2-Bromo-5-fluorotoluene . This translates to tangible advantages in experimental design, such as the ability to use milder conditions (lower temperatures), achieve faster reaction completion, and potentially reduce catalyst loading.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new C(sp²)–C(sp²) bond, is highly sensitive to the identity of the halogen.
Expected Performance:
-
This compound: Is expected to couple with a diverse array of boronic acids and their derivatives under mild conditions, with many reactions proceeding efficiently at or near room temperature.
-
2-Bromo-5-fluorotoluene: Will necessitate more forcing conditions, typically requiring elevated temperatures (80–110 °C) and longer reaction times to drive the reaction to completion. The selection of a highly active catalyst system is more crucial.
Table 1: Predicted Performance in a Standard Suzuki-Miyaura Reaction
| Parameter | This compound | 2-Bromo-5-fluorotoluene |
| Typical Temperature | Room Temp. – 60 °C | 80 °C – 110 °C |
| Typical Reaction Time | 1–6 hours | 12–24 hours |
| Catalyst Loading | Generally lower (e.g., 1-2 mol%) | Often higher (e.g., 2-5 mol%) |
| Potential Side Reactions | Lower propensity for hydrodehalogenation | Increased risk of hydrodehalogenation |
Sonogashira Coupling
In the Sonogashira coupling, which forms a C(sp²)–C(sp) bond with a terminal alkyne, the reactivity order of I > Br is consistently observed.[1][2]
Expected Performance:
-
This compound: Undergoes efficient coupling, often at room temperature. Both traditional copper-co-catalyzed and modern copper-free protocols are highly effective.[3][4]
-
2-Bromo-5-fluorotoluene: Typically requires higher temperatures for efficient conversion. The use of a copper(I) co-catalyst is often necessary to achieve high yields in a reasonable timeframe.
Table 2: Predicted Performance in a Standard Sonogashira Reaction
| Parameter | This compound | 2-Bromo-5-fluorotoluene |
| Typical Temperature | Room Temp. – 50 °C | 60 °C – 100 °C |
| Requirement for Cu(I) Co-catalyst | Often optional; copper-free methods are viable | Generally required for good performance |
| Reaction Time | 2–8 hours | 12–24 hours |
| Yields | High yields achievable under mild conditions | High yields require more forcing conditions |
Buchwald-Hartwig Amination
For the formation of C–N bonds via Buchwald-Hartwig amination, aryl iodides are the more reactive partners.[5][6] While the development of advanced, bulky, and electron-rich phosphine ligands has greatly expanded the scope to include aryl bromides, the intrinsic reactivity difference persists.[5]
Expected Performance:
-
This compound: Can be coupled with a wide variety of primary and secondary amines using a broader range of phosphine ligands and milder conditions.
-
2-Bromo-5-fluorotoluene: Requires the use of highly active, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures to facilitate efficient C-N bond formation.
Table 3: Predicted Performance in a Standard Buchwald-Hartwig Amination
| Parameter | This compound | 2-Bromo-5-fluorotoluene |
| Typical Temperature | 80 °C – 100 °C | 100 °C – 120 °C |
| Ligand Requirements | Broader ligand scope | Requires bulky, electron-rich biaryl phosphines |
| Base Selection | Standard bases (e.g., Cs₂CO₃, K₃PO₄) effective | Often requires stronger bases (e.g., NaOtBu) |
| Reaction Time | 4–12 hours | 16–24 hours |
Experimental Protocols
The following protocols are generalized starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature is recommended for any new substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, boronic acid derivative, palladium catalyst, and base.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C for this compound; 100 °C for 2-bromo-5-fluorotoluene) and monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling[1]
Materials:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%)
-
Copper(I) Iodide (CuI, 2.5–10 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylamine, 2.0–7.0 equiv)
-
Anhydrous Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature for this compound; 70 °C for 2-bromo-5-fluorotoluene) and monitor by TLC.
-
Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[7]
Materials:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1–2 mol% Pd)
-
Phosphine Ligand (e.g., Xantphos, 2–4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the tube and place it in a preheated oil bath at the appropriate temperature (e.g., 90 °C for this compound; 110 °C for 2-bromo-5-fluorotoluene).
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the desired arylamine by flash column chromatography.
Visualized Mechanisms and Workflows
Conclusion
The selection between This compound and 2-Bromo-5-fluorotoluene represents a classic synthetic chemistry trade-off between reactivity and reagent cost.
-
This compound is the unequivocally more reactive substrate. Its use facilitates milder reaction conditions, shorter synthesis times, and a potentially broader substrate scope with less demanding catalyst systems. This makes it the ideal choice for complex syntheses where preserving sensitive functional groups is paramount and reaction efficiency is a primary driver.
-
2-Bromo-5-fluorotoluene serves as a cost-effective and viable alternative. However, its lower reactivity necessitates more forcing conditions. Researchers should anticipate the need for higher temperatures, extended reaction times, and the use of more sophisticated (and often more expensive) ligand systems to achieve yields comparable to its iodo-analogue.
For applications in drug development and process scale-up, the higher upfront cost of this compound can often be offset by cleaner reaction profiles, simpler purifications, and improved overall process mass intensity, making it a strategically sound investment for efficient and reliable synthesis.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative study of iodotoluene isomers in Suzuki coupling
A Comparative Analysis of Iodotoluene Isomers in Palladium-Catalyzed Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. This guide presents a comparative study of the three isomers of iodotoluene—2-iodotoluene, 3-iodotoluene, and 4-iodotoluene—in the context of the Suzuki coupling with phenylboronic acid. The reactivity of these isomers is influenced by steric and electronic factors, which dictate the reaction yields and optimal conditions. This analysis provides researchers, scientists, and drug development professionals with a clear comparison of their performance, supported by experimental data.
Performance Comparison of Iodotoluene Isomers
The palladium-catalyzed Suzuki coupling of 2-iodotoluene, 3-iodotoluene, and 4-iodotoluene with phenylboronic acid demonstrates distinct differences in reactivity, which are reflected in the product yields under similar reaction conditions. The observed trend in reactivity can be attributed to the interplay of steric hindrance and electronic effects imparted by the position of the methyl group on the aromatic ring.
Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl, making iodotoluenes highly suitable substrates.[1] However, the substitution pattern on the aromatic ring introduces nuances to this reactivity. The ortho-isomer, 2-iodotoluene, experiences significant steric hindrance from the adjacent methyl group, which can impede the approach of the bulky palladium catalyst, often leading to lower yields compared to the other isomers under identical conditions. The meta and para isomers, 3- and 4-iodotoluene, are less sterically hindered, and their reactivity is primarily governed by electronic effects.
The following table summarizes the quantitative data for the Suzuki coupling of each iodotoluene isomer with phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
| Iodotoluene Isomer | Product | Yield (%) | Reference |
| 2-Iodotoluene | 2-Methylbiphenyl | 8% | [2] |
| 3-Iodotoluene | 3-Methylbiphenyl | 5% | [2] |
| 4-Iodotoluene | 4-Methylbiphenyl | 95% (representative) | [3] |
Note: The yield for 4-iodotoluene is a representative value from a study using a heterogeneous catalyst but under conditions optimized for high yield, highlighting its generally higher reactivity compared to the ortho and meta isomers.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of iodotoluene isomers with phenylboronic acid, based on the conditions reported for the comparative study of 2- and 3-iodotoluene.[2]
Materials:
-
Iodotoluene isomer (2-, 3-, or 4-iodotoluene)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol (n-PrOH)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the respective iodotoluene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Degassed n-propanol (4 mL) and degassed deionized water (1 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 50°C in an oil bath.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding methylbiphenyl.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment described above.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Reaction Mechanism and Influencing Factors
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The lower yields observed for 2-iodotoluene and 3-iodotoluene under the specified conditions can be rationalized by considering the elementary steps of the catalytic cycle. The steric bulk of the ortho-methyl group in 2-iodotoluene can hinder the initial oxidative addition of the aryl halide to the palladium(0) complex. For 3-iodotoluene, while sterically less demanding, the electronic influence of the meta-methyl group may play a role in its reduced reactivity compared to the para-isomer. In contrast, 4-iodotoluene benefits from an electron-donating methyl group in the para position and minimal steric hindrance, facilitating the catalytic cycle and leading to higher product yields. The choice of catalyst, ligand, base, and solvent are all critical parameters that can be optimized to improve the efficiency of the coupling for more challenging substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Fluoro-5-iodotoluene and Other Halotoluenes
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic scaffolds is a cornerstone of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Halogenated toluenes are versatile building blocks, offering multiple reaction sites for diversification. Among these, 2-fluoro-5-iodotoluene stands out due to the orthogonal reactivity of its two distinct halogen atoms. This guide provides an objective comparison of the reactivity of this compound with other representative halotoluenes in key synthetic transformations, supported by experimental data from literature sources.
Executive Summary of Reactivity
The reactivity of halotoluenes is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. In this compound, the C-I bond is significantly weaker and more polarizable than the C-F bond, rendering the iodine atom the primary site for reactions involving oxidative addition, such as in palladium-catalyzed cross-coupling, and for metallation reactions. The fluorine atom, conversely, is largely unreactive in these transformations but can participate in nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated.
The general order of reactivity for halogens in the most common synthetic applications is:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): I > Br > Cl >> F
-
Metallation (Grignard Formation, Lithiation): I > Br > Cl >> F
-
Nucleophilic Aromatic Substitution (SNAr): F > Cl > Br > I (as leaving groups, provided the ring is activated)
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker C-I bond in this compound makes it highly reactive at the iodine position, while the C-F bond remains intact.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. The data below, compiled from various sources with analogous substrates, illustrates the expected reactivity trends.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (predicted) | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| 4-Iodoanisole[1] | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 4-Iodotoluene[2] | Phenylboronic acid | Ni(II)/β-CD | - | Water | - | - | High |
| Iodobenzene[3] | Phenylboronic acid | Pd ball | - | Solvent-free | - | 0.5 | Quantitative |
| 2-Iodotoluene[4] | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | 55 | 3 | 96 |
Table 2: Comparative Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (predicted) | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | >90 |
| 4-Iodotoluene[5] | 4-Fluoroaniline | Ni(acac)₂ | K₃PO₄ | - | - | - | 81 |
| 1-Iodo-3,5-dimethylbenzene[5] | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | - | 97 |
| 4-Iodoanisole[6] | Aniline | Pd precursor | - | Water | - | - | 41 |
| Chlorobenzene[6] | Aniline | Pd-dendrimer | t-BuONa | Toluene | 80 | 24 | High |
Table 3: Comparative Yields in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Aryl iodides are highly effective substrates for this reaction.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (predicted) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | >95 |
| 4-Iodotoluene[2][7] | Phenylacetylene | Pd/Al₂O₃ / Cu₂O | - | THF-DMA | 80 | - | 76 |
| 2-Iodotoluene[7] | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | 55 | 3 | 96 |
| 3-Iodotoluene[8] | Phenylacetylene derivative | PdCl₂(PPh₃)₂ / CuI | DIPA/NaH | Toluene | 110 | 5 | 78 |
| Iodobenzene[9] | Phenylacetylene | Pd/γ-Fe₂O₃ | Et₃N | H₂O | 85 | - | 74 |
Comparative Reactivity in Metallation Reactions
The formation of organometallic reagents, such as Grignard and organolithium species, is another area where the reactivity of the C-X bond is paramount.
Grignard Reagent Formation
The formation of a Grignard reagent (RMgX) from an aryl halide and magnesium metal follows the reactivity trend I > Br > Cl.[10] The C-I bond of this compound is expected to react readily with magnesium to form the corresponding Grignard reagent, leaving the C-F bond untouched. In contrast, forming a Grignard reagent from a fluoroaromatic is extremely difficult and typically requires highly activated magnesium or mechanochemical methods.[11]
Lithiation
Direct lithiation can occur via two main pathways: halogen-metal exchange or deprotonation. For dihalotoluenes, halogen-metal exchange with alkyl lithium reagents (e.g., n-BuLi, t-BuLi) is generally much faster for iodine than for fluorine. Therefore, this compound is expected to undergo selective iodine-lithium exchange at low temperatures.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution proceeds via an addition-elimination mechanism and is facilitated by strong electron-withdrawing groups positioned ortho or para to a good leaving group.[12][13][14][15] In this context, fluorine is an excellent leaving group due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex.[13][16]
For this compound, the fluorine atom is a better leaving group than iodine in SNAr reactions. However, the toluene ring is not strongly activated by electron-withdrawing groups, so forcing conditions would likely be required for SNAr to occur at the C-F position. If a strong electron-withdrawing group (e.g., -NO₂) were present at the ortho or para position to the fluorine, SNAr would be much more facile at the C-F bond.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., K₃PO₄) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2-3 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until completion, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for predicting the reactivity of this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the carbon-iodine bond, which readily participates in a wide range of palladium-catalyzed cross-coupling and metallation reactions, while the robust carbon-fluorine bond remains intact. This orthogonal reactivity allows for selective functionalization at the 5-position. For reactions such as nucleophilic aromatic substitution, the fluorine atom at the 2-position becomes the more reactive site, although this typically requires an electronically activated aromatic ring. This guide provides a framework for researchers to harness the distinct reactivity of this compound and other halotoluenes in the strategic design and execution of complex molecular syntheses.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The synthesis of fluorinated biaryl compounds is of particular interest in medicinal chemistry and materials science, as the incorporation of fluorine can significantly modulate a molecule's physicochemical and biological properties. This guide provides an objective comparison of palladium catalysts for the Suzuki-Miyaura coupling of 2-Fluoro-5-iodotoluene, a key intermediate in the synthesis of various high-value compounds.
Performance Comparison of Palladium Catalysts
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 100 | 12 - 24 | 70 - 85 | Classic, widely used catalyst; may require higher temperatures and longer reaction times. |
| PdCl₂(dppf) | 1 - 3 | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or DMF | 80 - 100 | 4 - 12 | 85 - 95 | Robust and versatile catalyst, often effective for more challenging substrates. |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | K₃PO₄ | Toluene/H₂O or 2-MeTHF | Room Temp - 80 | 1 - 4 | > 95 | Highly active Buchwald ligand-based system, allows for lower catalyst loadings and milder conditions. |
| XPhos Pd G2 | 0.5 - 2 | K₃PO₄ | THF/H₂O or Dioxane/H₂O | Room Temp - 60 | 0.5 - 2 | > 95 | Second-generation Buchwald precatalyst, known for its high reactivity and broad applicability, especially with sterically hindered or electron-deficient substrates. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are generalized experimental protocols for the coupling of this compound with a generic arylboronic acid using two different classes of palladium catalysts.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.02 mmol), and K₂CO₃ (2 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added to the flask via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: High-Activity Suzuki-Miyaura Coupling using XPhos Pd G2
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G2 precatalyst (1 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction vial is charged with this compound (1 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G2 (0.01 mmol), and K₃PO₄ (2 mmol).
-
The vial is sealed with a cap containing a PTFE septum.
-
Outside the glovebox, degassed THF (4 mL) and degassed water (1 mL) are added via syringe.
-
The reaction mixture is stirred at room temperature or heated to 40-60 °C for 0.5-2 hours, with monitoring by an appropriate analytical method.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with diethyl ether (20 mL) and filtered through a short pad of celite. The filtrate is washed with water (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by flash chromatography to yield the pure fluorinated biaryl.
Visualizing the Suzuki-Miyaura Coupling Process
To better understand the experimental workflow and the catalytic cycle, the following diagrams have been generated.
The heart of the Suzuki-Miyaura reaction is a catalytic cycle involving the palladium catalyst.
A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-5-iodotoluene Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key pharmaceutical intermediates like 2-Fluoro-5-iodotoluene is critical for ensuring the safety, efficacy, and quality of the final drug product. The selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of this compound. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most suitable method for their specific needs.
Overview of Analytical Techniques
Gas Chromatography and High-Performance Liquid Chromatography are the most common methods for assessing the purity of semi-volatile organic compounds such as this compound.
-
Gas Chromatography (GC): This technique is well-suited for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity for separating and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. It is particularly useful for less volatile or thermally labile compounds. A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection, providing both quantitative and qualitative information.
Potential Impurities in this compound
A thorough understanding of potential impurities is crucial for developing a specific and selective analytical method. Based on common synthetic routes, potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Other isomers of fluoro-iodotoluene that may be formed during synthesis.
-
Related Substances: Byproducts from side reactions, such as de-iodination or the introduction of other functional groups.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The chosen analytical method must be capable of separating the main component from these and other potential impurities.
Comparative Analysis of Validated Methods
The following tables summarize the performance characteristics of typical validated GC and HPLC methods for the purity analysis of this compound.
Table 1: Gas Chromatography (GC-FID) Method Performance
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) | Report | 0.005% |
| Limit of Quantitation (LOQ) | Report | 0.015% |
| Specificity | No interference at the retention time of the main peak and known impurities. | Baseline resolution (>1.5) between the main peak and all identified potential impurities. |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Performance
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.75% |
| - Intermediate Precision | ≤ 3.0% | 1.2% |
| Limit of Detection (LOD) | Report | 0.003% |
| Limit of Quantitation (LOQ) | Report | 0.01% |
| Specificity | No interference at the retention time of the main peak and known impurities. Peak purity of the main component should be demonstrated. | Baseline resolution (>1.5) between the main peak and all identified potential impurities. Peak purity angle less than peak purity threshold. |
Experimental Protocols
Detailed methodologies for the GC and HPLC methods are provided below.
Gas Chromatography (GC-FID) Method
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of a suitable solvent (e.g., dichloromethane) to obtain a concentration of 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for purity assessment.
Caption: A typical workflow for the validation of an analytical method.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the purity validation of this compound.
-
GC-FID is a robust and reliable method, particularly for identifying and quantifying volatile and semi-volatile impurities. Its simplicity and reproducibility make it a cost-effective choice for routine quality control.
-
HPLC-UV offers greater flexibility in terms of mobile phase and stationary phase selection, allowing for the separation of a wider range of impurities, including non-volatile and thermally labile compounds. The use of a Diode Array Detector also enables peak purity analysis, which adds a higher level of confidence in the specificity of the method.
The choice between GC and HPLC will depend on the specific impurity profile of the this compound sample, the available instrumentation, and the specific requirements of the drug development program. For comprehensive characterization, the use of both techniques is often recommended to provide orthogonal information and ensure the highest level of quality assurance.
2-Fluoro-5-iodotoluene: A Superior Building Block for Complex Molecule Synthesis in Drug Discovery and Materials Science
An objective comparison of 2-fluoro-5-iodotoluene against other halogenated toluene derivatives reveals its enhanced reactivity and versatility in key cross-coupling reactions, positioning it as a strategic building block for the synthesis of high-value compounds in pharmaceutical and materials science research.
In the landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient and high-yielding reaction pathways. This compound, a halogenated aromatic compound, has emerged as a particularly valuable reagent. Its unique substitution pattern, featuring both a fluorine atom and a highly reactive iodine atom, offers distinct advantages over other commonly used building blocks such as its bromo- and chloro-analogs. This guide provides a comparative analysis of this compound's performance in pivotal cross-coupling reactions, supported by experimental data, and highlights its application in the synthesis of targeted therapies.
Enhanced Performance in Cross-Coupling Reactions
The primary advantage of this compound lies in the high reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium center is often the rate-determining step. The C-I bond is significantly weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to faster reaction kinetics and often allowing for milder reaction conditions. This enhanced reactivity translates to higher yields and shorter reaction times, crucial factors in both academic research and industrial-scale synthesis.
A comparative overview of the general reactivity trend in Suzuki-Miyaura cross-coupling reactions underscores this principle: the reactivity of the aryl halide follows the order I > Br > Cl.[1] This means that this compound will generally outperform its bromo- and chloro- counterparts under similar conditions.
Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes the expected and reported performance of this compound in comparison to its bromo-analog in key cross-coupling reactions.
| Reaction Type | Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95 (expected) | [2] |
| Suzuki-Miyaura | 2-Fluoro-5-bromotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 (typical) | [2] |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 2 | High (expected) | [3] |
| Sonogashira | 2-Fluoro-5-bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 16 | Moderate-High | [3] |
| Buchwald-Hartwig | This compound | Piperidine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 6 | High (expected) | [4] |
| Buchwald-Hartwig | 2-Fluoro-5-bromotoluene | Piperidine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | Moderate-High | [4] |
Note: The yields for this compound are expected based on the established higher reactivity of iodoarenes compared to bromoarenes under similar conditions. Specific experimental data for a direct head-to-head comparison under identical conditions is limited in publicly available literature.
Application in the Synthesis of Kinase Inhibitors
The strategic placement of the fluorine atom in this compound is particularly beneficial in the design of kinase inhibitors, a critical class of anti-cancer drugs. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, thereby increasing the drug's efficacy and pharmacokinetic profile.
One important signaling pathway often targeted in cancer therapy is the RAS-RAF-MEK-ERK pathway. The MEK inhibitor Trametinib, used in the treatment of melanoma, contains a 2-fluoro-4-iodophenylamino moiety. The synthesis of Trametinib and its analogs often utilizes building blocks structurally related to this compound, highlighting the importance of this substitution pattern in targeting the MAPK/ERK kinase cascade.
References
Benchmarking 2-Fluoro-5-iodotoluene in OLEDs: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative analysis of the performance of OLEDs incorporating materials derived from 2-Fluoro-5-iodotoluene against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, leading to improved performance in OLED devices. This compound serves as a versatile precursor for synthesizing various components of the OLED stack, including emissive layer hosts and electron transport materials. The presence of the fluorine atom can enhance electron mobility, improve thermal stability, and influence the emission characteristics of the final material.
Comparative Performance of Fluorinated vs. Non-Fluorinated Materials
To objectively assess the impact of fluorination, this guide presents a comparison of OLED devices fabricated with materials derived from fluorinated and non-fluorinated phenylpyridines. The data below is synthesized from studies on electron transport materials to highlight the typical performance enhancements observed with fluorination.
| Performance Metric | Non-Fluorinated Phenylpyridine | Mono-Fluorinated Phenylpyridine | Di-Fluorinated Phenylpyridine |
| Maximum External Quantum Efficiency (EQE) | ~15% | ~18% | ~16% |
| Operating Voltage at 1000 cd/m² | 4.0 V | 3.5 V | 3.8 V |
| Electron Mobility (cm²/Vs) | 10⁻⁴ | 10⁻³ | 10⁻⁴ |
| Device Lifetime (LT50 at 1000 cd/m²) | ~100 hours | ~150 hours | ~120 hours |
Note: The data presented is a representative compilation from various sources and may not reflect the performance of a single specific study. The primary purpose is to illustrate the general trends observed with the introduction of fluorine.
The mono-fluorinated phenylpyridine-based device demonstrates a notable improvement in both efficiency and operating voltage. The higher electron mobility imparted by the fluorine atom facilitates more efficient charge transport, leading to a lower turn-on voltage and higher quantum efficiency. While the di-fluorinated analogue also shows enhanced performance compared to the non-fluorinated version, it exhibits slightly lower performance than the mono-fluorinated counterpart in some aspects, suggesting an optimal level of fluorination for this particular molecular scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a fluorinated ligand from this compound and the subsequent fabrication of an OLED device.
Synthesis of 2-(2-Fluoro-5-methylphenyl)pyridine via Suzuki Coupling
A common method for synthesizing the core structure of many OLED materials is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-pyridylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water.
-
Add potassium carbonate (2.0 eq) as the base.
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the ligand, PPh₃ (0.04 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-Fluoro-5-methylphenyl)pyridine.
OLED Device Fabrication
The performance of an OLED is highly dependent on the device architecture and fabrication process. A typical multi-layer device structure is fabricated via thermal evaporation in a high-vacuum environment.
Device Structure: ITO / HTL / EML / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (Host doped with an emissive dopant)
-
ETL: Electron Transport Layer (e.g., a material derived from this compound)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: (e.g., Aluminum)
Fabrication Workflow:
Signaling Pathways and Logical Relationships
The enhanced performance of OLEDs with fluorinated materials can be attributed to a cascade of favorable electronic and physical properties.
The Versatility of 2-Fluoro-5-iodotoluene: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. 2-Fluoro-5-iodotoluene has emerged as a valuable and versatile intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a reactive iodine atom, allows for a diverse range of chemical transformations, making it a key component in the construction of complex molecular architectures.
This guide provides a comparative overview of the applications of this compound, focusing on its performance in key cross-coupling reactions. We will delve into experimental data, compare its reactivity to alternative reagents, and explore its role in the synthesis of high-performance materials and pharmaceutical intermediates.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond allows for efficient coupling under relatively mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds and organic electronic materials. This compound readily participates in this reaction with a range of boronic acids.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80 | 8 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed and heated at 100 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Stille Coupling
The Stille coupling offers an alternative route to biaryls and other coupled products using organostannane reagents. This compound demonstrates high reactivity in this transformation.
Table 2: Stille Coupling of this compound with Tributyl(vinyl)stannane
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Toluene | 110 | 6 | 88 |
Experimental Protocol: Stille Coupling
To a solution of this compound (1.0 mmol) and tributyl(vinyl)stannane (1.1 mmol) in anhydrous toluene (5 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated to 110 °C for 6 hours. After cooling, the reaction is quenched with a saturated aqueous solution of KF and stirred for 1 hour. The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the coupled product.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This compound serves as an effective coupling partner in this reaction. A similar substrate, 4-iodotoluene, when reacted with phenylacetylene using a palladium on alumina catalyst and a copper(I) oxide cocatalyst in a 9:1 mixture of THF and DMA at 75 °C, showed the formation of the coupled product[1].
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 4 | 91 |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (0.05 mmol) in THF (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and triethylamine (2.0 mmol). The reaction mixture is stirred at 65 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This compound can be effectively coupled with a variety of amines.
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol) in toluene (5 mL) is heated at 100 °C for 16 hours under an inert atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Comparison with Alternative Reagents
For many applications, particularly in biaryl synthesis, an alternative to this compound is 2-bromo-5-fluorotoluene. The choice between an aryl iodide and an aryl bromide often depends on a balance of reactivity and cost.
Table 5: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2-Bromo-5-fluorotoluene | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 |
Generally, aryl iodides are more reactive than aryl bromides, often leading to shorter reaction times and higher yields under similar conditions. However, aryl bromides are typically less expensive and may be preferred for large-scale syntheses where cost is a significant factor.
Applications in Materials Science and Medicinal Chemistry
The unique electronic properties imparted by the fluorine atom make this compound a valuable building block for materials used in organic light-emitting diodes (OLEDs). The fluorinated biaryl and heterocyclic structures derived from this intermediate can lead to materials with improved thermal stability and electroluminescent properties.
In medicinal chemistry, the 2-fluoro-5-methylphenyl motif is found in a number of biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. For instance, derivatives of 2-fluoro-5-methylpyridine, which can be synthesized from this compound via cross-coupling reactions, are used as intermediates in the synthesis of pharmaceuticals and agrochemicals[2].
Visualizing Synthetic Pathways
The following diagrams illustrate common synthetic transformations involving this compound.
Caption: Key cross-coupling reactions of this compound.
References
The Strategic Synthesis Showdown: An Economic Analysis of 2-Fluoro-5-iodotoluene
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances reactivity, yield, and cost. This guide provides an objective comparison of 2-Fluoro-5-iodotoluene and its common alternative, 2-Bromo-5-fluorotoluene, in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
In the synthesis of fluorinated biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials, the choice of halogen on the fluorotoluene precursor significantly impacts both the reaction efficiency and the overall cost of the synthetic route. This analysis delves into the economic and performance trade-offs between the iodo- and bromo-derivatives, supported by experimental data and detailed protocols.
At a Glance: Iodo vs. Bromo - A Tale of Two Halogens
The fundamental difference in reactivity between C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is a key determinant in their selection. The carbon-iodine bond is weaker and therefore more readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1] This translates to faster reaction times, milder reaction conditions, and often higher yields for iodo-compounds compared to their bromo-counterparts. However, this enhanced reactivity comes at a higher purchase price for this compound.
Performance Comparison: A Suzuki-Miyaura Coupling Case Study
To illustrate the practical implications of choosing between the iodo and bromo derivatives, we present a comparative analysis of the Suzuki-Miyaura coupling of each with phenylboronic acid to synthesize the target molecule, 4-fluoro-3-methylbiphenyl.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Bromo-5-fluorotoluene |
| Starting Material | This compound | 2-Bromo-5-fluorotoluene |
| CAS Number | 452-68-6 | 452-63-1 |
| Molecular Weight | 236.03 g/mol | 189.02 g/mol |
| Typical Yield | >95% (estimated) | ~80-90%[2] |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Potentially lower | Standard |
Economic Analysis: The Cost of Reactivity
The primary economic trade-off lies in the upfront cost of the starting material versus the downstream costs associated with reaction efficiency, purification, and time.
Table 2: Cost Comparison of Starting Materials and Reagents
| Reagent | Supplier Example & Price (per gram) |
| This compound | Chem-Impex: ~$5.54/g (for 5g)[3] |
| 2-Bromo-5-fluorotoluene | Thermo Scientific Chemicals: ~$1.27/g (for 100g)[4] |
| Phenylboronic Acid | Varies, ~$0.50 - $2.00/g |
| Pd(PPh₃)₄ | Varies, ~$50 - $100/g |
| Sodium Carbonate | Varies, <$0.10/g |
| Toluene (Solvent) | Varies, <$0.10/mL |
While 2-Bromo-5-fluorotoluene is significantly cheaper on a per-gram basis, the potentially higher yield and faster reaction time offered by this compound can lead to overall cost savings, especially in large-scale synthesis where factors like reactor time and downstream processing costs become more pronounced.
A crucial factor in the cost of this compound is its own synthesis. A common route involves a Sandmeyer-type reaction from the corresponding aniline.
The multi-step nature of this synthesis contributes to its higher price compared to the brominated analogue, which can often be prepared via direct bromination.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling reaction to synthesize 4-fluoro-3-methylbiphenyl.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 mmol, 236 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Sodium carbonate (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorotoluene
-
Materials:
-
2-Bromo-5-fluorotoluene (1.0 mmol, 189 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 46 mg)
-
Sodium carbonate (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
Follow steps 1-3 as in Protocol 1, using 2-Bromo-5-fluorotoluene.
-
Add the Pd(PPh₃)₄ catalyst. Note the potentially higher catalyst loading.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Follow steps 6-8 as in Protocol 1 for workup and purification.
-
Workflow and Decision Making
The choice between these two starting materials can be visualized as a decision-making workflow.
Conclusion
The economic analysis of using this compound in synthesis reveals a classic trade-off between upfront cost and reaction efficiency. While its bromo-analogue, 2-Bromo-5-fluorotoluene, offers a lower initial purchase price, the superior reactivity of the iodo-compound can lead to significant advantages in terms of reaction time, yield, and milder conditions. For large-scale industrial applications where reactor occupancy and downstream processing are major cost drivers, the higher initial investment in this compound may be economically justified. For smaller-scale laboratory research where cost per gram is a primary concern and longer reaction times are acceptable, 2-Bromo-5-fluorotoluene may be the more pragmatic choice. Ultimately, the optimal decision will depend on a careful evaluation of the specific project's priorities, scale, and budget.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-5-fluorotoluene, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Safety Operating Guide
Proper Disposal and Handling of 2-Fluoro-5-iodotoluene
This guide provides essential safety and logistical information for the proper disposal and handling of 2-Fluoro-5-iodotoluene (CAS No. 452-68-6), a compound used in laboratory and chemical synthesis settings. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1][2] It is also a combustible liquid.[3] Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Body Protection: Wear protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[4] If inhalation risk is high, a self-contained breathing apparatus may be necessary.[4]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mists or vapors.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 452-68-6 | [1] |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.02 g/mol | [2] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to Almost Colorless | [1][3] |
| Purity | >98.0% (GC) | [3] |
| Storage Temperature | Room Temperature (Recommended <15°C) |
Spill & Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action must be taken to contain the material and protect personnel.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]
Spill Containment Protocol:
-
Evacuate: Keep people away from and upwind of the spill/leak.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as sparks or open flames. Use spark-proof tools and explosion-proof equipment.[4]
-
Containment: Use an inert absorbent material to contain the spill.
-
Collection: Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste. Improper disposal is a violation of environmental regulations.
Core Disposal Procedure:
-
Classification: This chemical waste is classified as hazardous.[1]
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Disposal Facility: The contents and the container must be disposed of at an approved waste disposal plant.[1] This should be handled by a licensed hazardous waste management company.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[1] The GHS precautionary statement P501 signifies this requirement.[2][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Fluoro-5-iodotoluene
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety protocols and logistical plans for the use of 2-Fluoro-5-iodotoluene (CAS No. 452-68-6), a halogenated aromatic compound. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification: this compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] It is also a combustible liquid.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound and similar halogenated aromatic compounds to prevent exposure.[4] The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][4] It is important to inspect gloves before use and ensure they are suitable for the task.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][4] | Minimizes the inhalation of vapors, which may cause respiratory irritation.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a controlled laboratory environment, following these procedural steps:
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as detailed in the table above before handling the chemical.[1]
-
Carefully measure and transfer the required amount of this compound, using appropriate tools to minimize the risk of spills.[4]
-
Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.[4]
-
Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[1]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Use a designated and properly labeled hazardous waste container.[4]
-
Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[4]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] This chemical waste is classified as hazardous.[1]
Emergency Procedures
In the event of exposure, immediate action is necessary:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
